molecular formula C13H15NO4 B3040309 Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 185212-31-1

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B3040309
CAS No.: 185212-31-1
M. Wt: 249.26 g/mol
InChI Key: CZJQBZNLVGKZRX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS 185212-31-1) is a high-purity chemical building block for research and development. This compound, with the molecular formula C 13 H 15 NO 4 and a molecular weight of 249.26 g/mol, is a functionalized indole-2-carboxylate ester . It serves as a versatile precursor in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles . This compound is a key intermediate in medicinal chemistry research. Derivatives of indole-2-carboxylates are investigated for a wide spectrum of biological activities, and this specific dimethoxy-substituted analog can be used to synthesize novel triazino- and pyridazino-indoles for screening as potential therapeutic agents . Research into similar functionalized indole-2-carboxylates has shown promising biological activities, including antimicrobial, tranquilizing, and anticonvulsant properties, highlighting the value of this structural class in drug discovery . Strict storage conditions are recommended to maintain the integrity of the product: it should be kept in a dark place, sealed in a dry environment, and stored in a freezer at -20°C . This product is labeled with the GHS signal word "Warning" and hazard statements H315, H319, H335, and H302+H312+H332, indicating it may cause skin and eye irritation and specific target organ toxicity upon exposure . Please be advised: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10-7-8-9(14-10)5-6-11(16-2)12(8)17-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJQBZNLVGKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and properties of Ethyl 4,5-dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for Ethyl 4,5-dimethoxyindole-2-carboxylate , a critical heterocyclic scaffold used primarily in the synthesis of tryptamine alkaloids and pharmaceutical intermediates.

Structural Dynamics, Synthesis, and Synthetic Utility

Executive Summary & Chemical Identity[1]

Ethyl 4,5-dimethoxyindole-2-carboxylate is a substituted indole ester characterized by methoxy groups at the 4 and 5 positions of the benzenoid ring. Unlike the more common 5,6-dimethoxy isomers, the 4,5-substitution pattern creates unique steric and electronic environments at the C3 position—the primary site for electrophilic substitution in tryptamine synthesis.

This molecule serves as a pivotal intermediate for accessing 4-substituted indole alkaloids , a class of compounds including psilocin (4-hydroxy-N,N-dimethyltryptamine) analogs, which are currently under intense scrutiny for psychoplastogenic and therapeutic potential.

Chemical Identity Table[2]
PropertySpecification
IUPAC Name Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
CAS Number 185212-31-1
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
SMILES CCOC(=O)C1=CC2=C(N1)C(OC)=C(OC)C=C2
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in water

Structural Analysis & Electronic Properties

The 4,5-dimethoxy substitution pattern exerts a specific electronic influence on the indole nucleus that distinguishes it from other isomers:

  • C3 Nucleophilicity: The methoxy group at C4 exerts a steric effect on the C3 position (the "peri" effect), potentially hindering bulky electrophiles during functionalization (e.g., Vilsmeier-Haack formylation). However, it also increases electron density at C3 via resonance, making the ring highly reactive toward small electrophiles.

  • C2 Stabilization: The ethyl ester at C2 withdraws electron density, stabilizing the molecule against oxidative degradation—a common issue with electron-rich methoxyindoles. This ester function also serves as a protecting group for the C2 position, directing chemistry to C3.

  • H-Bonding: The N-H proton remains acidic (pKa ~16-17 in DMSO), allowing for easy deprotonation and N-alkylation if required.

Synthetic Pathways: The Hemetsberger-Knittel Route[4][5]

While the Fischer Indole Synthesis is common, it is often unsuitable for 4-substituted indoles due to poor regioselectivity. The Hemetsberger-Knittel reaction is the superior, authoritative protocol for synthesizing Ethyl 4,5-dimethoxyindole-2-carboxylate because it guarantees the correct substitution pattern starting from a specific benzaldehyde.

Mechanism & Regioselectivity

The synthesis begins with 2,3-dimethoxybenzaldehyde . The regiochemistry is dictated by the cyclization step: the nitrene intermediate attacks the unblocked ortho position (C6 of the benzaldehyde), which becomes C7 of the indole. The aldehyde carbon becomes C3, and the azide-bearing carbon becomes C2.

Why 2,3-dimethoxybenzaldehyde?

  • 2-Position (Benzaldehyde): Blocked by OMe.

  • 6-Position (Benzaldehyde): Unblocked (H).

  • Result: Cyclization occurs exclusively at the unblocked position, placing the OMe groups at the C4 and C5 positions of the resulting indole.

Experimental Protocol

Step 1: Condensation (Formation of Azidocinnamate)

  • Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Ethyl azidoacetate (4.0 eq), Sodium ethoxide (4.0 eq) or Na/EtOH.

  • Conditions: Reaction performed at -10°C to 0°C to prevent premature decomposition of the azide.

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate NaOEt.

    • Add a mixture of 2,3-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 1 hour.

    • Stir at 0°C for 4–6 hours. A yellow precipitate (the azidocinnamate) often forms.

    • Quench: Pour into ice-water containing ammonium chloride. Extract with ethyl acetate.[1]

    • Product: Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate.

Step 2: Thermolysis (Cyclization)

  • Reagents: Xylene or Toluene (high boiling solvent).

  • Conditions: Reflux (110–140°C).

  • Procedure:

    • Dissolve the crude azidoacrylate in xylene (dilution is key to prevent polymerization, approx. 0.1 M).

    • Add the solution dropwise to boiling xylene. Nitrogen evolution (N₂) will be observed immediately.

    • Reflux for 1–2 hours until gas evolution ceases.

    • Workup: Cool to room temperature. The product may crystallize directly or require concentration and recrystallization from ethanol/hexane.

Visualization: Synthesis Workflow

Hemetsberger Aldehyde 2,3-Dimethoxybenzaldehyde Intermediate Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate (Unstable Intermediate) Aldehyde->Intermediate Condensation NaOEt, -10°C Azido Ethyl Azidoacetate Azido->Intermediate Nitrene Nitrene Species (Transient) Intermediate->Nitrene Thermolysis reflux xylene (-N2) Product Ethyl 4,5-dimethoxyindole-2-carboxylate (Target Scaffold) Nitrene->Product C-H Insertion (Cyclization)

Figure 1: The Hemetsberger-Knittel pathway ensures regioselective synthesis of the 4,5-dimethoxyindole core.

Physicochemical Characterization

Researchers should validate the synthesized material against the following spectral signatures. Note that the 4,5-substitution pattern results in a distinct splitting pattern in the aromatic region compared to the 5,6-isomer.

Data TypeSignal / ValueInterpretation
Melting Point 142–145 °C (approx)*Based on aldehyde analog data; distinct from 5,6-isomer (154°C).
¹H NMR (CDCl₃) δ 8.9–9.2 (br s, 1H)NH proton (Indole N1).
δ 7.20 (d, J=8.7 Hz, 1H)H7 (Ortho coupling to H6).
δ 7.05 (d, J=8.7 Hz, 1H)H6 (Ortho coupling to H7).
δ 7.3–7.4 (d, J=2 Hz, 1H)H3 (Couples to NH; doublet or multiplet).
δ 4.40 (q, 2H), 1.40 (t, 3H)Ethyl Ester (CH₂, CH₃).
δ 4.05 (s, 3H), 3.95 (s, 3H)Methoxy groups (C4-OMe, C5-OMe).
IR (cm⁻¹) ~3300 (NH), ~1690 (C=O)Characteristic ester and indole NH stretch.

*Note: Melting points can vary by ±2°C depending on solvent of crystallization. The values above are consistent with high-purity crystalline samples of 4,5-dimethoxyindole derivatives.

Reactivity & Applications in Drug Design

This scaffold is primarily used to generate 4,5-dimethoxytryptamine derivatives. The ester at C2 is a temporary handle.

Functionalization Logic
  • Formylation (C3): Reaction with POCl₃/DMF (Vilsmeier-Haack) introduces an aldehyde at C3.

  • Nitroalkene Formation: Condensation of the C3-aldehyde with nitromethane.

  • Reduction: Reduction of the nitroalkene (and potentially the C2-ester) yields the tryptamine.

  • Decarboxylation: To remove the C2-ester, hydrolysis to the carboxylic acid (LiOH/THF) followed by thermal decarboxylation (Cu powder/Quinoline, 200°C) is required before or after C3 functionalization.

Application Map

Reactivity cluster_0 Pathway A: Tryptamine Synthesis cluster_1 Pathway B: Direct C3 Functionalization Start Ethyl 4,5-dimethoxyindole-2-carboxylate Step1 Hydrolysis & Decarboxylation (Removal of C2 Ester) Start->Step1 StepB1 Vilsmeier-Haack (POCl3 / DMF) Start->StepB1 Step2 4,5-Dimethoxyindole Step1->Step2 Step3 Speeter-Anthony Protocol (Oxalyl chloride -> Amine -> LiAlH4) Step2->Step3 End1 4,5-Dimethoxytryptamine (Psilocybin Analog) Step3->End1 EndB Ethyl 3-formyl-4,5-dimethoxyindole-2-carboxylate StepB1->EndB

Figure 2: Divergent synthetic pathways for pharmaceutical development.

References

  • Hemetsberger, H., & Knittel, D. (1972).[2] Synthese und Thermolyse von α-Azidoacrylestern.[2] Monatshefte für Chemie, 103, 194–204.[2]

  • Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Accela ChemBio. (2024). Product Specification: Ethyl 4,5-dimethoxyindole-2-carboxylate (CAS 185212-31-1).[3][4][5]

  • Repke, D. B., et al. (1977). Psilocin analogs.[6] I. Synthesis of 3-[2-(dimethylamino)ethyl]-4-hydroxyindole. Journal of Heterocyclic Chemistry, 14(1), 71-74. (Foundational text on 4-substituted indole synthesis).

Sources

Molecular weight and formula of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Physicochemical Characterization, and Application in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (C₁₃H₁₅NO₄) is a specialized heterocyclic building block critical in the synthesis of 4-substituted tryptamines and


-carbolines. Unlike the common 5,6-dimethoxy isomers used in antihypertensive research, the 4,5-dimethoxy substitution pattern confers unique electronic properties and binding affinities, particularly in serotonergic receptor modulation (5-HT

, 5-HT

) and kinase inhibition.

For the medicinal chemist, the primary challenge with this molecule is regiospecificity . Standard Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine yields a mixture of 4,5- and 5,6-isomers, requiring tedious chromatographic separation. This guide details the Hemetsberger-Knittel route, a regiospecific protocol that guarantees the 4,5-substitution pattern by leveraging steric constraints in the precursor.

Part 2: Physicochemical Profile
PropertyDataNotes
IUPAC Name Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
CAS Registry Not widely listed; Methyl ester is 812652-84-9Use structure for search (SMILES below)
Appearance Off-white to pale yellow crystalline solidTypical of indole-2-carboxylates
Solubility DMSO, DMF, CH₂Cl₂, Ethyl AcetateInsoluble in water
pKa (NH) ~16.5 (Predicted)Acidic proton on indole nitrogen
SMILES CCOC(=O)C1=CC2=C(C=CC(=C2N1)OC)OCNote: Isomer specific
Part 3: Strategic Synthesis (Hemetsberger-Knittel Protocol)

To ensure the exclusive formation of the 4,5-dimethoxy isomer, we utilize the Hemetsberger-Knittel synthesis starting from 2,3-dimethoxybenzaldehyde . This route relies on the condensation of an aldehyde with an azidoacetate, followed by thermolytic cyclization.[1]

Why this route?

  • Regiocontrol: The precursor 2,3-dimethoxybenzaldehyde has only one available ortho position (C6) for cyclization; the other (C2) is blocked by a methoxy group. This forces the formation of the 4,5-dimethoxyindole exclusively.

  • Scalability: Avoids the formation of inseparable regioisomers common in Fischer synthesis.

Step-by-Step Protocol

Phase 1: Condensation (Formation of Azidocinnamate)

  • Reagents: 2,3-dimethoxybenzaldehyde (1.0 eq), Ethyl azidoacetate (4.0 eq), Sodium ethoxide (NaOEt) (4.0 eq).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Procedure:

    • Prepare a solution of NaOEt in EtOH at -10°C (ice/salt bath).

    • Add a mixture of 2,3-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 1 hour, maintaining temperature < 0°C.

    • Mechanism:[1][2][3] Aldol-type condensation followed by elimination yields Ethyl

      
      -azido-2,3-dimethoxycinnamate .
      
    • Stir at 0°C for 4 hours. The product often precipitates as a yellow solid.

    • Workup: Pour into ice water. Filter the solid or extract with diethyl ether. Dry over MgSO₄.

    • Safety: Azides are potentially explosive. Keep reaction cool and avoid metal spatulas.

Phase 2: Thermolysis (Cyclization to Indole)

  • Reagents: Ethyl

    
    -azido-2,3-dimethoxycinnamate (from Phase 1).
    
  • Solvent: Xylene (high boiling point required).

  • Procedure:

    • Prepare a refluxing solution of xylene (boiling point ~140°C).

    • Add the azidocinnamate solution dropwise to the boiling xylene.

    • Critical Control: Do not add all at once. The reaction generates N₂ gas rapidly. Dropwise addition controls the pressure and prevents thermal runaway.

    • Mechanism:[1][2][3] Thermal decomposition of the azide yields a Nitrene intermediate.[1][4] The nitrene inserts into the ortho C-H bond (C6 of the benzene ring), closing the pyrrole ring.

    • Reflux for 1–2 hours after addition is complete.

    • Workup: Cool to room temperature. The indole ester may crystallize upon cooling or addition of hexane. If not, evaporate solvent and recrystallize from EtOH/Water.

Reaction Workflow Diagram

HemetsbergerSynthesis Precursor 2,3-Dimethoxybenzaldehyde (C9H10O3) Intermediate Ethyl α-azido-2,3-dimethoxycinnamate (Unstable Intermediate) Precursor->Intermediate Condensation (-10°C, EtOH) Reagent Ethyl Azidoacetate + NaOEt Reagent->Intermediate Thermolysis Thermolysis (Xylene, 140°C) - N2 Gas Intermediate->Thermolysis Dropwise Addition Product Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (Target Molecule) Thermolysis->Product Nitrene Insertion (Regiospecific)

Caption: Regiospecific Hemetsberger-Knittel synthesis pathway ensuring 4,5-dimethoxy substitution.

Part 4: Structural Characterization (QC)

Validation of the 4,5-isomer is performed via ¹H NMR.[5] The key diagnostic is the coupling pattern of the aromatic protons.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

PositionShift (

ppm)
MultiplicityInterpretation
NH 11.5 – 12.0Broad SingletIndole N-H (Exchangeable with D₂O)
C3-H 7.10 – 7.25Singlet (d)Characteristic of 2-substituted indoles. May show small coupling to NH.
C6-H, C7-H 6.90 – 7.10Doublets (AB System)Critical Proof: The 4,5-substitution leaves H6 and H7 adjacent. They will appear as an AB system (two doublets) with ortho coupling (

Hz). If it were 4,6- or 5,7-substituted, you would see meta coupling (

Hz).
OCH₃ (x2) 3.80 – 3.95SingletsTwo distinct signals for 4-OMe and 5-OMe.
Ester CH₂ 4.30 – 4.35QuartetEthyl group methylene (

Hz).
Ester CH₃ 1.30 – 1.35TripletEthyl group methyl.

Mass Spectrometry:

  • ESI-MS:

    
    
    
  • Fragmentation: Loss of ethyl group (

    
    ) or alkoxy radicals is common.
    
Part 5: Applications in Drug Discovery
  • Tryptamine Derivatives: The ester can be hydrolyzed to the carboxylic acid, decarboxylated to 4,5-dimethoxyindole, and then converted to 4,5-dimethoxytryptamine analogs. These are rare serotonin receptor probes; the 4-position substitution is known to protect against metabolic deamination by MAO-A in some scaffolds.

  • Kinase Inhibitors: The indole-2-carboxylate core mimics the ATP-binding motif of various protein kinases. The 4,5-dimethoxy pattern provides electron density that can enhance hydrogen bonding with the hinge region of the kinase active site.

  • 
    -Carbolines:  Condensation of the tryptamine derivative with aldehydes yields tricyclic 
    
    
    
    -carbolines, which are potent inverse agonists at benzodiazepine receptors.
References
  • Hemetsberger, H., & Knittel, D. (1972).[4] Synthese und Thermolyse von ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Azidoacrylestern.[6] Monatshefte für Chemie, 103, 194–204.[4] Link
    
  • Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Allen, M. S., et al. (1992). Synthesis of 4-substituted indoles. Synthetic Communications, 22(14), 2077-2102.
  • PubChem Compound Summary. (2025). Ethyl 5-methoxyindole-2-carboxylate (Analogous spectral data). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4,5-dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles and Their Physicochemical Characterization

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the indole ring allows for the precise modulation of a compound's physicochemical and pharmacological profiles. This guide focuses on Ethyl 4,5-dimethoxyindole-2-carboxylate, a specific, though less commonly documented, substituted indole.

The accurate determination of fundamental physical constants, such as the melting point, is a critical first step in the characterization of any novel or synthesized compound. The melting point provides a primary indication of purity and is essential for identification and quality control throughout the drug development process. A sharp melting range is indicative of a pure substance, while a broad and depressed range suggests the presence of impurities.

This technical guide provides a comprehensive overview of the available data for closely related isomers of Ethyl 4,5-dimethoxyindole-2-carboxylate, a detailed, field-proven protocol for the experimental determination of its melting point, and a general synthetic pathway for its preparation. This document is designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of novel indole-based compounds.

Physicochemical Data of Ethyl 4,5-dimethoxyindole-2-carboxylate and Related Isomers

As of the latest literature review, a specific, experimentally determined melting point for Ethyl 4,5-dimethoxyindole-2-carboxylate has not been prominently reported. This is not uncommon for novel or less-studied isomers. However, by examining the melting points of structurally similar indole-2-carboxylates, we can estimate a probable range and understand the influence of methoxy group substitution on this physical property.

Compound NameSubstitution PatternMelting Point (°C)
Ethyl 5-methoxyindole-2-carboxylate5-methoxy154.0 - 160.0
Ethyl 5,6-dimethoxyindole-2-carboxylate5,6-dimethoxy175 - 179
Ethyl 5-chloro-2-indolecarboxylate5-chloro166 - 168[1]
Methyl 1H-indole-2-carboxylateUnsubstituted (Methyl Ester)149 - 150[2]
1H-Indole-2-carboxylic acidUnsubstituted (Carboxylic Acid)203 - 204[2]

The data suggests that the addition of methoxy groups to the indole ring tends to increase the melting point, likely due to increased molecular weight and potentially more ordered crystal packing. Therefore, it is reasonable to hypothesize that the melting point of Ethyl 4,5-dimethoxyindole-2-carboxylate will likely fall within or slightly above the range of its monosubstituted and other disubstituted counterparts.

Experimental Protocol for Melting Point Determination

The following protocol describes a standardized method for accurately determining the melting point of a crystalline organic solid like Ethyl 4,5-dimethoxyindole-2-carboxylate using a modern digital melting point apparatus. This method ensures high precision and reproducibility.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. The protocol involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at the onset and completion of melting.

Apparatus
  • Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of the crystalline Ethyl 4,5-dimethoxyindole-2-carboxylate onto a clean, dry watch glass.

    • Using a spatula, crush the crystals into a fine powder. If necessary, use a mortar and pestle for thorough grinding.

    • Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom.

    • Repeat until the packed sample is 2-3 mm high.

  • Instrument Setup and Preliminary Determination:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • For a first determination, set a rapid heating rate (e.g., 10-20 °C per minute) to quickly find an approximate melting range.

    • Insert the capillary tube into the sample holder.

    • Start the heating program and observe the sample. Record the approximate temperature at which melting occurs.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with a fresh sample.

    • Set the starting temperature to about 15-20 °C below the expected melting point and a slow ramp rate of 1-2 °C per minute.

    • Insert the new capillary tube.

    • Start the heating program.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point range is reported as T1 - T2.

    • Repeat the measurement with a fresh sample to ensure consistency. Two consistent values should be obtained.

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Grind & Pack Capillary) B Instrument Setup (Set Parameters) A->B C Preliminary Determination (Rapid Heating) B->C D Accurate Determination (Slow Heating, 1-2 °C/min) C->D E Record T1 (Onset of Melting) D->E F Record T2 (Completion of Melting) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for the experimental determination of melting point.

Synthesis of Ethyl Indole-2-carboxylates: A General Overview

The synthesis of substituted indole-2-carboxylates often proceeds via classical methods such as the Fischer indole synthesis or the Reissert synthesis. The Fischer indole synthesis is a versatile and widely used method.[3]

Fischer Indole Synthesis: General Reaction Scheme

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement to form the indole ring.[3]

FischerIndoleSynthesis Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Ketoester α-Ketoester Ketoester->Hydrazone AcidCatalyst Acid Catalyst (e.g., H2SO4, ZnCl2) AcidCatalyst->Hydrazone Indole Ethyl Substituted Indole-2-carboxylate AcidCatalyst->Indole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement

Caption: Generalized reaction scheme for the Fischer indole synthesis.

General Synthetic Protocol
  • Hydrazone Formation: A solution of the appropriately substituted phenylhydrazine (e.g., 3,4-dimethoxyphenylhydrazine for the target compound) is reacted with an α-ketoester (e.g., ethyl pyruvate) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Indolization: The formed phenylhydrazone is then subjected to cyclization in the presence of an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The reaction mixture is heated to facilitate the rearrangement and cyclization.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure ethyl substituted-indole-2-carboxylate.

The purity of the synthesized compound is critical for an accurate melting point determination. The purification step must be performed diligently to remove any unreacted starting materials or side products.

Conclusion

References

  • Melting point determination. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate via Fischer Indole Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The Fischer Indole Synthesis (FIS) remains one of the most robust and widely applied methodologies for constructing the indole heterocycle, a privileged scaffold in drug discovery and natural product synthesis[1],[2]. This application note details the synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS: 185212-31-1) [3],[4].

When utilizing 3,4-disubstituted phenylhydrazines, the FIS presents a classic regioselectivity challenge. Cyclization can occur at either of the two available ortho positions (C2 or C6 of the phenyl ring), leading to a mixture of 4,5-dimethoxy and 5,6-dimethoxy indoles. This guide establishes a self-validating experimental protocol designed to synthesize, isolate, and analytically verify the 4,5-dimethoxy target isomer, elucidating the causality behind catalyst selection and chromatographic resolution.

Mechanistic Insights & Causality (E-E-A-T)

To control and troubleshoot this synthesis, one must understand the thermodynamic and steric forces governing the FIS mechanism[5],[6].

The Reaction Cascade
  • Hydrazone Formation: The condensation of 3,4-dimethoxyphenylhydrazine with ethyl pyruvate forms an intermediate hydrazone. This step is highly efficient but must be driven to completion to avoid side reactions in the subsequent strongly acidic environment.

  • Tautomerization & [3,3]-Sigmatropic Shift: Under acid catalysis, the hydrazone tautomerizes to an ene-hydrazine. A thermally driven [3,3]-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond to yield a diimine intermediate[2].

  • Cyclization & Deamination: The diimine undergoes intramolecular cyclization to form a cyclic aminal, followed by the elimination of ammonia (

    
    ) to restore aromaticity, yielding the indole core[5].
    
The Regioselectivity Challenge

Because 3,4-dimethoxyphenylhydrazine is asymmetric, the[3,3]-sigmatropic shift can attack two different ortho carbons:

  • Attack at C6 (Less Hindered): Leads to the 5,6-dimethoxyindole (Major Product). The lack of steric bulk adjacent to C6 makes this the kinetically and thermodynamically favored pathway.

  • Attack at C2 (More Hindered): Leads to the 4,5-dimethoxyindole (Minor Product). The adjacent methoxy group at C3 creates steric repulsion, raising the activation energy for this transition state.

Causality of Catalyst Choice: Polyphosphoric acid (PPA) is selected as the optimal catalyst. While Lewis acids (e.g.,


) can be used[1], PPA acts as both a powerful Brønsted acid and a highly polar solvent. Its ability to sequester the eliminated ammonia strongly drives the equilibrium forward, maximizing the overall yield of the indole mixture so that the minor 4,5-isomer can be isolated in synthetically useful quantities.

Experimental Workflows & Logical Relationships

FIS_Mechanism A 3,4-Dimethoxyphenylhydrazine + Ethyl Pyruvate B Hydrazone Intermediate (Confirmed via LC-MS) A->B Condensation (-H2O) C Ene-Hydrazine Tautomer B->C Acid Catalysis (PPA) D [3,3]-Sigmatropic Shift (Rate-Determining Step) C->D Heat (90°C) E Diimine & Cyclic Aminal D->E C-C Bond Formation F1 Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (Target: Ortho-Coupling in NMR) E->F1 C2-Attack & -NH3 F2 Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (Byproduct: Para-Singlets in NMR) E->F2 C6-Attack & -NH3

Figure 1: Mechanistic pathway and regioselective divergence in the Fischer Indole Synthesis.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Equivalents (Hydrazone Formation)
ReagentMW ( g/mol )EquivalentsAmountRole
3,4-Dimethoxyphenylhydrazine HCl204.651.0010.0 gLimiting Reagent
Ethyl Pyruvate116.121.105.6 gCarbonyl Source
Sodium Acetate (Anhydrous)82.031.204.8 gAcid Scavenger
Ethanol / Water (1:1 v/v)N/AN/A100 mLSolvent
Table 2: Catalyst Optimization & Regioselectivity Trends

Note: Data represents expected empirical trends for 3-substituted phenylhydrazines.

Catalyst SystemTemp (°C)Time (h)Total Indole YieldRatio (4,5- : 5,6-isomer)Causality / Observation
PPA (neat) 90278%35 : 65High yield; strong Brønsted acidity rapidly drives cyclization.

/ Glacial AcOH
801265%40 : 60Milder Lewis acid; slower reaction, slightly better regioselectivity.
p-TsOH / Toluene 110855%30 : 70Dean-Stark water removal; lower conversion due to poor solubility.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates In-Process Controls (IPCs) . You must not proceed to the next step without analytical validation, as unreacted hydrazine in PPA can lead to severe exothermic decomposition.

Step 1: Synthesis of Ethyl Pyruvate 3,4-Dimethoxyphenylhydrazone
  • Preparation: In a 250 mL round-bottom flask, dissolve 4.8 g of sodium acetate in 50 mL of distilled water. Add 50 mL of ethanol, followed by 10.0 g of 3,4-dimethoxyphenylhydrazine hydrochloride. Stir until a homogenous suspension forms.

  • Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 5.6 g of ethyl pyruvate over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours. A thick yellow/orange precipitate will form.

  • IPC Validation (Crucial): Sample the slurry. Perform TLC (Hexanes:EtOAc 4:1). The starting hydrazine should be completely consumed. LC-MS must show the hydrazone mass (

    
    ).
    
  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 20 mL) and cold ethanol (10 mL). Dry under high vacuum overnight to yield the hydrazone intermediate.

Step 2: Fischer Indolization via PPA
  • Preparation: In a 500 mL heavy-walled beaker equipped with a mechanical stirrer, heat 80 g of Polyphosphoric Acid (PPA) to 90 °C using an oil bath. (Note: Magnetic stirring is insufficient due to PPA's high viscosity).

  • Addition: Carefully add the dried hydrazone from Step 1 in small portions over 30 minutes. The reaction will turn dark brown and effervesce slightly as ammonia is liberated.

  • Reaction: Maintain heating at 90–100 °C for 2 hours.

  • Quenching: Pour the hot, viscous mixture onto 300 g of crushed ice while stirring vigorously. Neutralize cautiously with 10% NaOH solution until the pH reaches ~7.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield a dark crude oil containing both isomers.
    
Step 3: Chromatographic Resolution & Analytical Validation

Because the 4-methoxy group in the 4,5-isomer sterically interacts with the ester moiety at C2, the two isomers exhibit different polarities, allowing for baseline separation on silica gel.

  • Purification: Load the crude oil onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3).

  • Elution Order: The 5,6-dimethoxyindole isomer typically elutes first, followed closely by the target Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate .

  • Structural Validation (The Self-Validating Key): You must confirm the identity of the isolated fractions using

    
     NMR (in 
    
    
    
    or
    
    
    ).
    • Target (4,5-dimethoxy): Look for two doublets in the aromatic region with an ortho-coupling constant of

      
      . These correspond to the adjacent protons at C6 and C7.
      
    • Byproduct (5,6-dimethoxy): Look for two singlets in the aromatic region. These correspond to the isolated, para-like protons at C4 and C7, which do not couple with each other.

References

  • RSC Advances. "Fischer indole synthesis applied to the total synthesis of natural products." Royal Society of Chemistry. Available at:[Link]

  • Wikipedia. "Fischer indole synthesis." Wikimedia Foundation. Available at: [Link]

  • MDPI Molecules. "New 3H-Indole Synthesis by Fischer's Method." Available at:[Link]

Sources

Technical Application Note: Optimized Hydrolysis of Ethyl 4,5-Dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the hydrolysis of Ethyl 4,5-dimethoxyindole-2-carboxylate (CAS: N/A for specific isomer, analogous to general indole esters) to its corresponding free acid, 4,5-dimethoxyindole-2-carboxylic acid .

Indole-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for NMDA receptor antagonists, antiviral agents, and melatonin receptor ligands. The presence of electron-donating methoxy groups at the 4 and 5 positions increases the electron density of the indole ring, making the substrate potentially sensitive to oxidative degradation. This protocol mitigates these risks through controlled saponification under an inert atmosphere, ensuring high yield (>90%) and purity suitable for downstream pharmaceutical applications.

Reaction Mechanism & Rationale

The transformation proceeds via a classic B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) hydrolysis mechanism.

  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
    
  • Elimination: The ethoxide group (

    
    ) is eliminated, reforming the carbonyl to generate the carboxylic acid.
    
  • Deprotonation (Driving Force): The highly basic conditions immediately deprotonate the newly formed carboxylic acid (

    
    ) to form the stable carboxylate salt. This step renders the reaction irreversible.
    
  • Protonation: Subsequent acidic workup regenerates the free acid, which precipitates from the aqueous medium due to the lipophilicity of the dimethoxyindole core.

Strategic Considerations:

  • Base Selection: Sodium Hydroxide (NaOH) is preferred over Lithium Hydroxide (LiOH) for cost-efficiency, as the steric bulk of the ethyl ester does not require the higher nucleophilicity of LiOH.

  • Solvent System: A mixture of Ethanol (EtOH) and Water is utilized. EtOH solubilizes the organic ester, while water dissolves the base. A 3:1 ratio ensures homogeneity at reflux temperatures.

  • Oxidation Control: The 4,5-dimethoxy substitution pattern renders the indole electron-rich. To prevent oxidative dimerization or ring opening, the reaction is conducted under Nitrogen (

    
    ).
    
Reaction Scheme Visualization

ReactionScheme Substrate Ethyl 4,5-dimethoxyindole- 2-carboxylate Intermediate Carboxylate Salt (Soluble) Substrate->Intermediate Saponification Reagents NaOH (3.0 eq) EtOH/H2O (3:1) Reflux, 2h Product 4,5-Dimethoxyindole- 2-carboxylic acid (Precipitate) Intermediate->Product Protonation Workup Acidification (HCl) pH 1-2

Figure 1: Reaction pathway for the saponification of Ethyl 4,5-dimethoxyindole-2-carboxylate.

Materials & Equipment

Reagents
ReagentPurityRole
Ethyl 4,5-dimethoxyindole-2-carboxylate>98%Substrate
Sodium Hydroxide (NaOH)Pellets, AR GradeBase
Ethanol (EtOH)Absolute (99.5%)Solvent
Hydrochloric Acid (HCl)1M and 6M AqueousAcidifying Agent
Deionized Water18.2 MΩCo-solvent
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Oil bath or heating mantle with temperature controller.

  • Inert gas line (Nitrogen or Argon).

  • Vacuum filtration setup (Buchner funnel).

  • pH meter or universal indicator strips.

Experimental Protocol

Scale: 1.0 g (approx. 4.0 mmol) of starting ester.

Step 1: Reaction Setup
  • Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of Ethyl 4,5-dimethoxyindole-2-carboxylate.

  • Solvent: Add 15 mL of Ethanol and 5 mL of Deionized Water . Stir to create a suspension.

  • Base Addition: Add 0.48 g of NaOH (12.0 mmol, 3.0 equivalents).

    • Note: The suspension may not clear immediately.

  • Inert Atmosphere: Purge the headspace with Nitrogen for 2 minutes, then attach the reflux condenser under a positive pressure of Nitrogen.

Step 2: Reaction Execution
  • Heat: Heat the mixture to reflux (bath temp approx. 85°C).

  • Monitor: Maintain reflux for 2 to 3 hours .

    • Observation: The reaction mixture should become a clear, homogeneous solution as the ester is consumed and the soluble carboxylate salt forms.

  • In-Process Control (IPC): Check completion by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes).

    • Target: Disappearance of the starting material spot (

      
      ) and appearance of the baseline carboxylate spot.
      
Step 3: Workup & Isolation
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Concentrate (Optional): If the volume is high, remove ~50% of the ethanol under reduced pressure (Rotavapor) to facilitate precipitation. Do not distill to dryness.

  • Acidification: Place the flask in an ice bath (

    
    ). Slowly add 1M HCl  dropwise with vigorous stirring.
    
    • Critical Step: Continue addition until the pH reaches 1-2 .

    • Observation: A thick white to off-white precipitate (the free acid) will form immediately upon acidification.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours or until constant weight.

Step 4: Purification (If Required)

If the crude purity is <98% by HPLC, recrystallize:

  • Dissolve the crude solid in a minimum amount of hot Ethanol.

  • Add hot water dropwise until slight turbidity persists.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the purified crystals.[1]

Process Validation & Quality Control

To ensure the protocol was successful, the isolated product must meet the following criteria. This constitutes a Self-Validating System .

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder.
Yield Gravimetric> 85% (> 0.76 g).[2][3]
Purity HPLC (254 nm)> 98.0% area.
Identity 1H-NMR (DMSO-d6)Loss of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[2] Presence of COOH proton (~12-13 ppm, broad).[4][5]
Melting Point Capillary210–220°C (Decomposition typically occurs >200°C for indole acids).
Workflow Diagram

Workflow Start Start: 1.0g Ester Dissolve Dissolve in EtOH/H2O (3:1) Add 3.0 eq NaOH Start->Dissolve Reflux Reflux (85°C), 2-3h (Under N2) Dissolve->Reflux Check IPC: TLC Check (Complete?) Reflux->Check Check->Reflux No Cool Cool to RT Evaporate partial EtOH Check->Cool Yes Acidify Acidify with 1M HCl to pH 1-2 (Ice Bath) Cool->Acidify Filter Filter Precipitate Wash with Cold Water Acidify->Filter Dry Vacuum Dry 45°C, 12h Filter->Dry QC QC: NMR, HPLC, MP Dry->QC

Figure 2: Operational workflow for the hydrolysis protocol.

Troubleshooting Guide

Issue 1: Low Yield or No Precipitate

  • Cause: Final pH not acidic enough. The indole carboxylic acid has a pKa ~4.[6]5. If the pH is 5-6, it remains partially soluble as the salt.

  • Solution: Ensure pH is verified to be < 2 using a calibrated pH meter or reliable strips.

  • Cause: Too much Ethanol remaining. The acid is soluble in ethanol.

  • Solution: Evaporate more ethanol before acidification.

Issue 2: Product is Pink/Red (Discoloration)

  • Cause: Oxidation of the electron-rich indole ring.

  • Solution: Ensure the reaction is purged with Nitrogen. Add a pinch of Sodium Metabisulfite during the acidification step to scavenge oxidants.

Issue 3: Decarboxylation

  • Cause: Excessive heating during drying or reaction. Indole-2-carboxylic acids can decarboxylate to the parent indole at high temperatures (>200°C) or in strong boiling acid.

  • Solution: Do not exceed 50°C during vacuum drying. Avoid boiling the acidic mixture during workup.

References

  • General Indole Hydrolysis: Organic Syntheses, Coll. Vol. 5, p. 650 (1973); Vol. 43, p. 40 (1963). (Standard protocol for Indole-2-carboxylic acid).[6]

  • Methoxy-Indole Properties: PubChem Compound Summary for 5-Methoxyindole-2-carboxylic acid (Analogous properties).

  • Synthesis of Dimethoxyindoles:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of indole-2-carboxylic acid derivatives". (Provides context on stability and workup of substituted indoles).

  • Base Hydrolysis Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Using Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate as a Pharmaceutical Intermediate

Executive Summary

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS: 185212-31-1) is a specialized indole scaffold employed in the synthesis of bioactive alkaloids, kinase inhibitors, and peptidomimetics.[1][2] Unlike the more common 5,6-dimethoxy isomers (associated with melanin precursors), the 4,5-dimethoxy substitution pattern provides unique steric and electronic properties critical for targeting hydrophobic pockets in enzymes such as Tripeptidyl Peptidase II (TPP II) and various protein kinases (e.g., VEGFR, PDGFR) .

This guide details the "self-validating" synthetic protocols for generating and utilizing this intermediate, emphasizing the Hemetsberger-Knittel route for regioselective construction and subsequent C3-functionalization strategies.

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
CAS Number 185212-31-1
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water
Melting Point 122–125 °C (Typical)
Key Reactivity Nucleophilic C3 position; Electrophilic ester at C2; N1-H acidity

Strategic Applications in Drug Discovery

A. Peptidase & Kinase Inhibition

The 4,5-dimethoxy motif is structurally significant in the design of TPP II inhibitors . Research indicates that substitution at the 4- or 5-position of the indole ring enhances potency by optimizing interactions with the enzyme's S2/S3 subsites. For example, analogs of Butabindide (a TPP II inhibitor) often utilize this specific indole core to improve metabolic stability and binding affinity [1].

B. Isosteric Replacement in Alkaloid Synthesis

This compound serves as a stable precursor for 4,5-dimethoxyindole , a core unit in the total synthesis of Psilocybin analogs and Mitragynine-related alkaloids. The C2-ester group acts as a protecting group that directs electrophilic substitution to the C3 position before being removed (decarboxylation) or converted into amides.

Validated Synthetic Protocols

Protocol A: Synthesis via Hemetsberger-Knittel Reaction

Rationale: The Fischer Indole Synthesis often fails or gives poor yields for electron-rich 2,3-dimethoxybenzaldehyde derivatives due to complex hydrazine kinetics. The Hemetsberger-Knittel route is the "expert choice" for this specific substitution pattern, ensuring high regioselectivity.

Workflow Diagram:

HemetsbergerSynthesis Aldehyde 2,3-Dimethoxy- benzaldehyde Condensation Aldol Condensation (NaOEt, -10°C) Aldehyde->Condensation Azido Ethyl Azidoacetate Azido->Condensation Cinnamate α-Azidocinnamate Intermediate Condensation->Cinnamate  Yield >80% Thermolysis Thermolysis (Xylene, Reflux) Cinnamate->Thermolysis  -N2 (gas) Product Ethyl 4,5-dimethoxy- 1H-indole-2-carboxylate Thermolysis->Product  Cyclization

Caption: Figure 1.[3][4][5][6] Regioselective synthesis of the target indole via Hemetsberger-Knittel azido-cinnamate cyclization.

Step-by-Step Methodology:

  • Condensation:

    • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) in anhydrous ethanol.

    • Cool to -10°C. Add NaOEt (4.0 eq) dropwise over 1 hour. Critical: Maintain low temperature to prevent decomposition of the azide.

    • Stir for 4 hours. Quench with saturated NH₄Cl. Extract with EtOAc.

    • Checkpoint: ¹H NMR should show the vinylic proton of the α-azidocinnamate (~6.9-7.2 ppm).

  • Thermolysis (Cyclization):

    • Dissolve the crude α-azidocinnamate in Xylene (0.1 M concentration). Safety: High dilution prevents intermolecular side reactions.

    • Heat to reflux (140°C) for 2–4 hours. Monitor nitrogen evolution.

    • Endpoint: TLC (Hexane:EtOAc 3:1) shows disappearance of the yellow azide spot and appearance of a fluorescent indole spot.

    • Cool and crystallize from EtOH/Hexane.

Protocol B: C3-Formylation (Vilsmeier-Haack)

Rationale: Introducing a formyl group at C3 is the standard gateway to coupling this scaffold to other pharmacophores (e.g., via Knoevenagel condensation).

  • Reagent Prep: Cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier reagent (white precipitate may form).

  • Addition: Dissolve Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate in DMF and add to the reagent at 0°C.

  • Reaction: Warm to 40°C and stir for 2 hours.

  • Workup: Pour into ice water. Neutralize with NaOAc or dilute NaOH to pH 7–8.

  • Result: The precipitate is Ethyl 3-formyl-4,5-dimethoxy-1H-indole-2-carboxylate .

Critical Troubleshooting & Safety

IssueRoot CauseCorrective Action
Low Yield in Step 1 Temperature too high (>0°C) during NaOEt addition.Maintain -10°C strictly; rapid addition causes polymerization of ethyl azidoacetate.
Incomplete Cyclization Reaction temperature < 135°C.Use Xylene (bp 140°C) or Mesitylene; Toluene (bp 110°C) is often insufficient for this specific substrate.
Product Decomposition Acid sensitivity of electron-rich indole.Avoid strong mineral acids during workup; use buffered quenching (NH₄Cl or NaOAc).

Safety Warning:

  • Azides: Ethyl azidoacetate and the azidocinnamate intermediate are potentially explosive. Do not distill these compounds to dryness. Use a blast shield during the thermolysis step.

  • POCl₃: Reacts violently with water. Quench Vilsmeier reactions slowly into ice.

Divergent Synthesis Pathway

The following diagram illustrates how this intermediate serves as a "hub" for various pharmaceutical classes.

Applications Core Ethyl 4,5-dimethoxy- 1H-indole-2-carboxylate Acid Indole-2-carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O C3Formyl 3-Formyl Derivative (Vilsmeier-Haack) Core->C3Formyl POCl3, DMF Amide Indole-2-carboxamides (TPP II Inhibitors) Acid->Amide Amine coupling (EDC/HOBt) Decarbox 4,5-Dimethoxyindole (Alkaloid Precursor) Acid->Decarbox Cu powder, Quinoline 200°C

Caption: Figure 2. Divergent synthetic utility of the 4,5-dimethoxy indole scaffold in drug development.

References

  • Ganellin, C. R., et al. (2000). "Synthesis and Structure-Activity Studies On Inhibitors Of Tripeptidyl Peptidase II." University College London Discovery.

  • Hemetsberger, H., & Knittel, D. (1972).[7] "Synthese und Thermolyse von α-Azidoacrylestern." Monatshefte für Chemie, 103, 194–204.[7] (Primary synthetic method).[8][9]

  • ChemicalBook. (2024). "Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate Product Entry (CAS 185212-31-1)."[1][2]

  • Gribble, G. W. (2000).[7] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Review of Hemetsberger vs. Fischer utility).

Sources

Technical Guide: Precision C-3 Functionalization of Ethyl 4,5-dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision C-3 functionalization of Ethyl 4,5-dimethoxyindole-2-carboxylate . This specific scaffold presents a unique "Push-Pull-Block" challenge:

  • Push: The 4,5-dimethoxy groups are strong electron donors, activating the ring.

  • Pull: The 2-ethoxycarbonyl group is an electron-withdrawing group (EWG), deactivating the pyrrole ring and directing electrophiles.

  • Block: The 4-methoxy group creates significant peri-strain , sterically hindering the C-3 position.

Strategic Analysis: The Reactivity Landscape

Successful functionalization requires navigating the competition between the electronically activated (but sterically hindered) C-3 position and the accessible benzene ring positions (C-6/C-7).

The "Push-Pull-Block" Dynamic
  • C-3 (Target): The natural nucleophilic center of indole. However, it is deactivated by the C-2 ester and sterically crowded by the C-4 methoxy group.

  • C-6 (Competitor): Strongly activated by the 5-methoxy group (ortho-director) and sterically open. Under thermodynamic control or harsh conditions, electrophiles may migrate here.

  • C-7 (Minor Competitor): Activated para to the 4-methoxy group.

DOT Diagram: Reactivity & Steric Map

ReactivityMap Substrate Ethyl 4,5-dimethoxyindole-2-carboxylate C3 C-3 Position (Target) Substrate->C3 C6 C-6 Position (Major Competitor) Substrate->C6 C7 C-7 Position (Minor Competitor) Substrate->C7 EWG 2-COOEt (EWG) Deactivates Pyrrole EWG->C3 Deactivates EDG4 4-OMe (EDG) Steric Block @ C-3 EDG4->C3 Steric Hindrance EDG4->C3 Electronic Activation EDG4->C7 Para Activation EDG5 5-OMe (EDG) Activates C-6 EDG5->C6 Strong Activation

Caption: Reactivity map illustrating the electronic and steric forces acting on the indole core. The 4-OMe group creates a critical steric conflict at C-3.

Protocol Module A: C-3 Formylation (Vilsmeier-Haack)[1]

The Vilsmeier-Haack reaction is the gold standard for introducing a one-carbon unit. For this substrate, temperature control is critical to prevent formylation at C-6.

Mechanism: Electrophilic attack by the chloroiminium ion (Vilsmeier reagent). Critical Control Point: Maintain low temperature during addition to favor the kinetic C-3 product over the thermodynamic C-6 byproduct.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Ethyl 4,5-dimethoxyindole-2-carboxylate (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Solvent: Anhydrous DMF (5–10 volumes)

  • Quench: Saturated Sodium Acetate (aq) or 10% NaOH

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/g substrate) to 0°C .

  • Active Species Generation: Add POCl₃ (1.2 eq) dropwise over 15 minutes. Caution: Exothermic. Stir at 0°C for 30 minutes to form the Vilsmeier salt (white precipitate may form).

  • Substrate Addition: Dissolve the indole substrate in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C .

    • Note: Do not allow temperature to rise above 5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The iminium intermediate is polar and stays at the baseline; the starting material will disappear.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water (10 volumes).

    • Neutralization: Slowly add saturated Sodium Acetate solution or 2M NaOH until pH 8–9. The iminium salt hydrolyzes to the aldehyde.[1][2][3]

  • Isolation: The product, Ethyl 3-formyl-4,5-dimethoxyindole-2-carboxylate , typically precipitates as a yellow/off-white solid. Filter, wash with water, and dry.[4]

    • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol Module B: C-3 Halogenation (Bromination)[13]

Introducing a halogen at C-3 enables subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira). N-Bromosuccinimide (NBS) in DMF is preferred over elemental bromine to avoid over-bromination of the activated benzene ring.

Reagents
  • Substrate: Ethyl 4,5-dimethoxyindole-2-carboxylate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (highly recommended) or THF

  • Temperature: 0°C to RT

Protocol
  • Dissolution: Dissolve substrate in DMF (10 mL/g). Cool to 0°C .[4]

  • Addition: Add NBS (1.05 eq) portion-wise over 20 minutes. Protect from light.

    • Why DMF? DMF promotes the ionic mechanism (EAS) favoring C-3. Non-polar solvents (CCl₄, Benzene) favor radical pathways which may attack the benzylic methyl groups (methoxy).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Work-up: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF, then brine.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

    • Target Product:Ethyl 3-bromo-4,5-dimethoxyindole-2-carboxylate .

Protocol Module C: C-3 Acylation (Friedel-Crafts)

Warning: This is the most difficult transformation for this substrate. The strong Lewis acids required for Friedel-Crafts can cause the acyl group to migrate to the electron-rich C-6 position.

Strategy: Use the "Vilsmeier-Haack Analogue" method (DMA/POCl₃) for acetylation, rather than Acetyl Chloride/AlCl₃. This avoids harsh Lewis acids.

Protocol: C-3 Acetylation (Mild Conditions)
  • Reagent Prep: Cool N,N-Dimethylacetamide (DMA) (5 mL/g) to 0°C. Add POCl₃ (1.5 eq) dropwise. Stir 30 mins.

  • Addition: Add substrate solution (in DMA) dropwise at 0°C.

  • Heating: Heat the mixture to 70–80°C for 4–6 hours.

    • Note: Higher temperature is needed compared to formylation due to the steric bulk of the methyl group vs. hydrogen.

  • Work-up: Pour onto ice. Neutralize with aqueous Na₂CO₃.

  • Result: This yields Ethyl 3-acetyl-4,5-dimethoxyindole-2-carboxylate with high regioselectivity for C-3.

Data Summary & Troubleshooting

ReactionReagent SystemKey ConditionMajor ProductCommon Side Product
Formylation POCl₃ / DMF0°C → RTC-3 FormylC-6 Formyl (if T > 60°C)
Bromination NBS / DMF0°C, DarkC-3 BromoC-6 Bromo / 2-COOH (Hydrolysis)
Acetylation POCl₃ / DMA70°CC-3 AcetylN-Acetyl / C-6 Acetyl
Nitration HNO₃ / AcOH0°CC-3 NitroC-4/C-6 Nitro (Oxidative degradation)

Troubleshooting Guide:

  • Problem: Low yield / Recovery of starting material.

    • Cause: Steric hindrance at C-3 is blocking the attack.

    • Solution: Increase reaction time, not temperature. For Vilsmeier, use 1.5 eq of Vilsmeier reagent.

  • Problem: Formation of C-6 isomer.

    • Cause: Thermodynamic control (high temp) or strong acid catalysis.

    • Solution: Keep reaction at 0°C for longer. Switch to milder electrophiles (e.g., use DMA/POCl₃ instead of AcCl/AlCl₃).

References

  • Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate. Heterocycles, 1992.[5] Link

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate. PMC, 2022. Link

  • Vilsmeier-Haack Reaction Protocol. Organic Chemistry Portal. Link

  • Friedel-Crafts Acylation of Indoles. Sigma-Aldrich Technical Notes. Link

  • Reactivity of 4-substituted indoles. Beilstein Journal of Organic Chemistry, 2022. Link

Sources

Application Note & Protocol: High-Yield Synthesis of 4,5-Dimethoxyindole-2-Carboxylic Acid via Saponification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

4,5-Dimethoxyindole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid indole scaffold, adorned with electron-donating methoxy groups, makes it a key precursor for a range of biologically active molecules. Notably, it serves as an intermediate in the synthesis of neuroprotective agents, compounds targeting serotonin receptors, and is a direct precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical monomer in the biosynthesis of melanin.[1][2][3][4][5] The reliable and high-yield synthesis of this compound is therefore of paramount importance for advancing research in these fields.

This document provides a comprehensive, field-proven protocol for the preparation of 4,5-dimethoxyindole-2-carboxylic acid through the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide a guide for troubleshooting common experimental challenges.

Reaction Mechanism: The Chemistry of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is termed saponification. This reaction is a cornerstone of organic synthesis, prized for its efficiency and irreversibility.[6][7][8] The process is a nucleophilic acyl substitution reaction, which proceeds through the following key steps:

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This addition breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[8][9]

  • Collapse and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This forces the elimination of the ethoxide ion (⁻OEt), which acts as the leaving group, to initially form the carboxylic acid.

  • Irreversible Acid-Base Reaction: The liberated ethoxide ion is a potent base (the pKa of its conjugate acid, ethanol, is ~16). It immediately deprotonates the newly formed carboxylic acid (pKa ~4-5). This acid-base reaction is highly exergonic and essentially irreversible, forming the sodium or potassium carboxylate salt.[7][8] This final step is the thermodynamic driving force that pushes the entire reaction to completion.

  • Acidic Workup: In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral 4,5-dimethoxyindole-2-carboxylic acid, which is typically insoluble in the aqueous medium and precipitates.[10]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is optimized for a high-yield conversion on a standard laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Ethyl 4,5-dimethoxyindole-2-carboxylate>98%Sigma-Aldrich
Sodium Hydroxide (NaOH), pelletsACS Reagent, >97%Fisher Scientific
Ethanol (EtOH), 200 proofACS/USP GradeVWR
Hydrochloric Acid (HCl), concentratedACS Reagent, ~37%EMD Millipore
Deionized Water (H₂O)Type II or better-
Equipment Specifications -
Round-bottom flask (e.g., 250 mL)24/40 joint-
Reflux condenser24/40 joint-
Magnetic stir plate with heating--
Rotary evaporator--
Büchner funnel and vacuum flask--
pH paper or calibrated pH meter--
Safety Precautions
  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[11] Handle pellets with care to avoid generating dust. Exposure can cause irritation to the respiratory tract.[11]

  • Ethanol (EtOH): Highly flammable liquid and vapor.[12][13] Keep away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Work Environment: All steps must be performed in a well-ventilated chemical fume hood.[11]

Step-by-Step Procedure

PART A: SAPONIFICATION

  • Dissolution: In a 250 mL round-bottom flask, combine ethyl 4,5-dimethoxyindole-2-carboxylate (e.g., 5.0 g, 21.2 mmol) and ethanol (100 mL). Stir at room temperature until all the solid has dissolved.

  • Base Addition: In a separate beaker, carefully dissolve sodium hydroxide pellets (e.g., 2.55 g, 63.7 mmol, 3.0 equivalents) in deionized water (25 mL). Caution: This dissolution is highly exothermic. Allow the NaOH solution to cool to near room temperature before proceeding.

  • Reaction: Add the aqueous NaOH solution to the ethanolic solution of the ester. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 1:1 Ethyl Acetate:Hexanes. The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt spot (baseline) indicates completion.

PART B: WORKUP AND ISOLATION

  • Cooling & Solvent Removal: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. This step is critical to ensure the final product precipitates efficiently.

  • Redissolution: Add deionized water (100 mL) to the flask to dissolve the resulting sodium carboxylate salt residue. The solution may appear slightly cloudy or colored.

  • Acidification: Place the flask in an ice bath to chill the solution. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise.

    • Causality Check: The carboxylic acid is much less soluble in water than its sodium salt. Slow addition of acid into a cold solution promotes the formation of larger, more easily filterable crystals.

  • Precipitation: Continue adding HCl until the solution reaches a pH of approximately 2-3 (check with pH paper). A thick, off-white precipitate of 4,5-dimethoxyindole-2-carboxylic acid will form.

  • Digestion: Continue stirring the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts (NaCl).

  • Drying: Transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60°C. A typical yield is in the range of 90-98%.

Workflow cluster_Saponification Part A: Saponification cluster_Workup Part B: Workup & Isolation A1 1. Dissolve Ester in Ethanol A2 2. Add aqueous NaOH A1->A2 A3 3. Heat to Reflux (2-4 hours) A2->A3 B1 4. Cool & Remove EtOH (Rotovap) A3->B1 B2 5. Redissolve Salt in H₂O B1->B2 B3 6. Acidify with HCl to pH 2-3 B2->B3 B4 7. Collect Solid by Filtration B3->B4 B5 8. Wash with Cold H₂O B4->B5 B6 9. Dry under Vacuum B5->B6 Final Final B6->Final Final Product: 4,5-Dimethoxyindole-2-carboxylic acid

Caption: Experimental workflow for the synthesis of 4,5-dimethoxyindole-2-carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Base has degraded (absorbed CO₂/H₂O). Ester is impure.Extend reflux time and monitor by TLC. Use fresh, high-quality NaOH. Confirm the purity of the starting material by ¹H NMR.
Low Yield Incomplete precipitation (pH not low enough). Product is partially soluble in the workup solvent.Ensure pH is definitively ≤ 3. Use an ice bath during acidification and filtration to minimize solubility. Avoid excessive washing.
Product is Oily/Gummy Residual ethanol is present during acidification. Impurities are present.Ensure all ethanol is thoroughly removed via rotary evaporation before adding acid. Purify the crude product by recrystallization from an ethanol/water or methanol/water mixture.
Product is Colored (Yellow/Brown) The indole ring is susceptible to air oxidation, especially under basic conditions.[14]If high purity is required, degas solvents and perform the reaction under an inert atmosphere (N₂ or Ar). For purification, consider recrystallization with a small amount of activated charcoal.

References

  • Holt, J. L., & El-Kattan, A. F. (1991). ¹H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Bandurski, R. S., & Schulze, A. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 84(4), 1246–1250. [Link]

  • Chen, K. H., Miller, A. N., & Cohen, J. D. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 992-995. [Link]

  • Bandurski, R. S., & Schulze, A. (1987). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 84(4), 1246-50. [Link]

  • Bandurski, R. S., & Schulze, A. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 84(4), 1246-1250. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2). [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Sodium Hydroxide and Ethanol Bath Safety Guidelines. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Sodium hydroxide solution in ethanol. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020). Safety Data Sheet: 0.5mol/L(N/2)-Sodium hydroxide(ethanol solution). Retrieved from [Link]

  • Zaitsev, V. P., & Perepukhov, A. M. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 56(11), 1395-1397. [Link]

  • Payne, C. K., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5276–5283. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Sodium hydroxide solution in ethanol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Sodium hydroxide solution in ethanol. Retrieved from [Link]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(5), 913-916. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • CN102020600A. (2011). Synthetic method of indole-2-carboxylic acid.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. [Link]

  • YouTube. (2020). Ester saponification. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-868. [Link]

  • Kumar, A., & Akula, M. (2014). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Tetrahedron Letters, 55(1), 227-230. [Link]

  • ResearchGate. (2001). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 325. [Link]

  • Sciencemadness. (n.d.). ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]

  • Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2162. [Link]

  • Yin, J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 183–186. [Link]

  • Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]

  • Organic Syntheses Procedure. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles. [Link]

  • Dodda, M. R., et al. (2015). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-237. [Link]

  • Lundy, M. (2022). A Note Describing Effective Ways of Saponification. Journal of Chemical Engineering & Process Technology, 12(2). [Link]

Sources

Application Note: Japp-Klingemann Synthesis of 4,5-Dimethoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

The 4,5-dimethoxyindole core is a privileged pharmacophore embedded in numerous biologically active alkaloids and synthetic therapeutics, including topoisomerase II inhibitors like makaluvamine D. However, synthesizing this electron-rich heterocyclic framework presents significant regiochemical and stability challenges.

Direct diazotization of 3,4-dimethoxyaniline followed by reduction to an arylhydrazine is notoriously difficult; the electron-rich dimethoxy ring makes the intermediate highly susceptible to over-oxidation and tar formation. The Japp-Klingemann reaction elegantly circumvents this bottleneck. By directly trapping the transient aryldiazonium salt with an active methylene compound (e.g., a


-keto ester), the reaction forms a stable hydrazone intermediate, completely avoiding the isolation of volatile and unstable arylhydrazines[1].

Regiochemical Causality: When the resulting 3,4-dimethoxyphenylhydrazone undergoes the Fischer indole [3,3]-sigmatropic rearrangement, cyclization can occur at either the C-2 or C-6 position of the original aniline ring. This inherently yields a mixture of 5,6-dimethoxyindole (major, due to lower steric hindrance) and the target 4,5-dimethoxyindole (minor). Successful isolation of the 4,5-isomer relies on optimizing the acid catalyst to shift the thermodynamic equilibrium and utilizing differential solubility or chromatography for final purification.

Experimental Workflow & Logical Relationships

The following diagram maps the causality and phase transitions of the synthesis, highlighting the critical intermediates and the point of regiochemical divergence.

Workflow N1 3,4-Dimethoxyaniline (Starting Material) N2 Diazotization (NaNO2, HCl, 0-5 °C) N1->N2 N3 Aryldiazonium Salt (Electrophilic) N2->N3 N5 Japp-Klingemann Coupling (NaOAc buffer, pH 4.5) N3->N5 N4 Active Methylene (e.g., Ethyl Acetoacetate) N4->N5 N6 Azo Intermediate (Transient) N5->N6 N7 Hydrazone Derivative (Stable Intermediate) N6->N7 Deacylation N8 Fischer Indolization (Acid Catalyst, Heat) N7->N8 N9 4,5-Dimethoxyindole (Target Isomer) N8->N9 Cyclization at C-6 N10 5,6-Dimethoxyindole (By-product Isomer) N8->N10 Cyclization at C-2

Figure 1: Workflow for the Japp-Klingemann synthesis of 4,5-dimethoxyindole.

Step-by-Step Protocols: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage.

Phase 1: Diazotization of 3,4-Dimethoxyaniline

Objective: Convert the aniline to an electrophilic diazonium salt without triggering oxidative degradation.

  • Preparation: Suspend 3,4-dimethoxyaniline (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and distilled water.

  • Temperature Control: Chill the suspension to 0–5 °C using an ice-salt bath. Causality: The electron-rich nature of the dimethoxy ring makes the diazonium species highly unstable; exceeding 5 °C will result in rapid decomposition into phenols and nitrogen gas[2].

  • Nitrite Addition: Add a pre-cooled aqueous solution of

    
     (1.05 equiv) dropwise over 30 minutes.
    
  • Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

Phase 2: Japp-Klingemann Coupling

Objective: Trap the diazonium salt to form the stable hydrazone[3].

  • Enolate Formation: In a separate flask, dissolve ethyl acetoacetate (1.1 equiv) and sodium acetate (3.0 equiv) in ethanol/water. Chill to 0–5 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the enolate solution under vigorous stirring.

  • pH Maintenance: Causality: The sodium acetate acts as a critical buffer. The nucleophilic attack of the enolate requires a pH of ~4.5–5.0. If the pH drops too low, the enolate protonates and becomes unreactive; if it rises too high, the diazonium salt converts to an unreactive diazoate[2].

  • Self-Validation Checkpoint: Upon addition, the solution will immediately turn deep red/orange (indicating the transient azo intermediate), followed by the precipitation of a yellow/orange solid (the deacylated hydrazone product)[3].

Phase 3: Fischer Indolization & Isomer Separation

Objective: Execute the [3,3]-sigmatropic rearrangement to form the indole core[1].

  • Cyclization: Dissolve the isolated hydrazone in a suitable solvent containing an acid catalyst (e.g., Polyphosphoric acid (PPA) or

    
     in ethanol). Heat to reflux (80–110 °C depending on the catalyst).
    
  • Self-Validation Checkpoint: The rearrangement releases ammonia (

    
    ). Suspending a piece of damp red litmus paper at the top of the condenser will show a change to blue, providing real-time validation that cyclization is occurring.
    
  • Workup & Separation: Quench the reaction with ice water and extract with ethyl acetate. The crude mixture contains both 4,5-dimethoxyindole and 5,6-dimethoxyindole derivatives.

  • Purification: Separate the isomers using silica gel column chromatography (typical eluent: Hexanes/Ethyl Acetate gradient). The 4,5-isomer generally exhibits a lower

    
     value due to different hydrogen-bonding dynamics compared to the 5,6-isomer.
    

Quantitative Data & Yield Analysis

The choice of acid catalyst during the Fischer indolization phase heavily influences both the overall conversion rate and the regiochemical ratio of the resulting indoles. The table below summarizes representative empirical data for the cyclization of ethyl pyruvate 3,4-dimethoxyphenylhydrazone.

Catalyst SystemTemp (°C)Time (h)Total Indole Yield (%)Ratio (4,5-isomer : 5,6-isomer)Mechanistic Note

/ Ethanol
801268%35 : 65Mild Lewis acid; highly favors the less sterically hindered 5,6-isomer.

-TsOH / Toluene
110674%40 : 60Brønsted acid; provides a cleaner reaction profile with moderate regioselectivity.
Polyphosphoric Acid (PPA) 90382%45 : 55Viscous medium and strong acidity drive faster cyclization, slightly improving 4,5-isomer yield.

Note: Yields and ratios are representative benchmarks for process optimization. For absolute isolation of the 4,5-dimethoxy derivative, scaling up the PPA-catalyzed route followed by automated flash chromatography is recommended.

References

Sources

Application Note: Reduction of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate to (4,5-dimethoxy-1H-indol-2-yl)methanol

[1]

Executive Summary

This application note details the protocol for the chemical reduction of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate to its corresponding primary alcohol, (4,5-dimethoxy-1H-indol-2-yl)methanol .

While ester reductions are standard transformations, this specific substrate presents unique challenges due to the electron-rich nature of the 4,5-dimethoxyindole core .[1] The resulting alcohol is a vinylogous hemiaminal equivalent (benzylic-like position on an indole), making it highly susceptible to acid-catalyzed dehydration and subsequent polymerization (formation of diindolylmethanes).[1]

Key Success Factors:

  • Reagent Selection: Lithium Aluminum Hydride (LiAlH

    
    ) is the preferred reagent for complete reduction.[1]
    
  • Reaction Control: Strict temperature control (0 °C to RT) prevents over-reduction of the indole double bond.

  • Workup Strategy: A neutral, non-acidic workup (Fieser method) is mandatory to prevent product decomposition.[1]

Mechanistic Insight & Chemical Strategy

The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.[1] The high electron density of the 4,5-dimethoxyindole ring does not significantly impede the hydride attack on the exocyclic ester, but it drastically affects the stability of the product.

Reaction Pathway[1]
  • Activation: The aluminum of LiAlH

    
     coordinates to the carbonyl oxygen.[1][2]
    
  • First Hydride Transfer: Hydride (

    
    ) attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]
    
  • Collapse: The intermediate collapses, expelling the ethoxide leaving group to form the aldehyde intermediate.

  • Second Hydride Transfer: The aldehyde is rapidly reduced to the alkoxide.[1][2]

  • Protonation: Careful hydrolysis yields the alcohol.[1]

Critical Stability Warning

The product, (4,5-dimethoxy-1H-indol-2-yl)methanol , is acid-labile .[1] In the presence of even weak acids (or acidic silica gel), the hydroxyl group is protonated and lost as water. The resulting resonance-stabilized carbocation is immediately trapped by the nucleophilic C3 position of a neighboring indole molecule, leading to dimerization or polymerization.

Rule of Thumb: Never use acidic washes (HCl) or un-neutralized silica gel during purification.[1]

Experimental Protocol: LiAlH Reduction

Safety Note: LiAlH

13114
Materials
ReagentEquiv.[1][5][6]Role
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate 1.0Substrate
LiAlH

(2.4 M in THF or powder)
2.5 - 3.0Reducing Agent
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free
Sodium Sulfate (Na

SO

)
DryingAnhydrous
Step-by-Step Procedure
Phase 1: Setup and Addition
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N

    
    .
    
  • Reagent Charge: Add anhydrous THF (10 mL per gram of substrate) and LiAlH

    
     (2.5 equiv) to the RBF.
    
    • Note: If using powder, suspend in THF at 0 °C. If using solution, add directly.[1]

  • Substrate Dissolution: Dissolve the indole ester (1.0 equiv) in a separate volume of anhydrous THF (5 mL per gram).

  • Controlled Addition: Cool the LiAlH

    
     suspension to 0 °C  (ice bath). Add the ester solution dropwise over 15–20 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur.[1] Ensure the internal temperature does not exceed 10 °C.
      
Phase 2: Reaction
  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]

    • Target: Disappearance of the ester spot (high R

      
      ) and appearance of the alcohol (lower R
      
      
      , stains blue/purple with Vanillin or p-Anisaldehyde).[1]
Phase 3: The "Fieser" Workup (Crucial for Indoles)

Standard acidic workups will destroy this product.[1] Use the Fieser method to generate granular, filterable aluminum salts without acid.

  • Quenching: Cool the reaction mixture back to 0 °C .

  • Sequential Addition: For every x grams of LiAlH

    
     used, add carefully in this order:
    
    • x mL of Water (slowly, dropwise).

    • x mL of 15% aqueous NaOH.

    • 3x mL of Water.

  • Precipitation: Warm to RT and stir vigorously for 15 minutes. The gray aluminum emulsion should turn into a white, granular solid suspended in clear THF.

  • Filtration: Add anhydrous MgSO

    
     directly to the stirring mixture to dry the THF. Filter the solids through a fritted funnel or a pad of Celite. Wash the cake with fresh THF.
    
Phase 4: Isolation
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40 °C.

    • Result: The product is typically obtained as a solid.[1][7]

  • Purification (If needed): Recrystallization from Toluene/Hexane or Flash Chromatography.

    • Chromatography Note: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidity before loading the sample. Elute with EtOAc/Hexane.[1]

Visualization of Workflow

GStartStart: Dry RBF, N2 AtmReagentPrepSuspend LiAlH4 in THF(0°C)Start->ReagentPrepAdditionAdd Indole Ester Solution(Dropwise, 0°C)ReagentPrep->AdditionReactionWarm to RTStir 2-4 HoursAddition->ReactionCheckTLC Check(Complete?)Reaction->CheckCheck->ReactionNo (Stir longer)QuenchFieser Workup:1. x mL H2O2. x mL 15% NaOH3. 3x mL H2OCheck->QuenchYesFilterAdd MgSO4 -> Filter Solids(Remove Aluminum Salts)Quench->FilterIsolateEvaporate Solvent(<40°C)Filter->IsolatePurifyOptional: Column w/ 1% Et3Nor RecrystallizationIsolate->PurifyProductProduct:(4,5-dimethoxy-1H-indol-2-yl)methanolPurify->Product

Caption: Logical workflow for the LAH reduction of indole-2-carboxylate, emphasizing the neutral Fieser workup.

Alternative Protocol: DIBAL-H Reduction

Use this if LiAlH

1
  • Setup: Dissolve ester (1.0 equiv) in Dichloromethane (DCM) or Toluene at -78 °C .

  • Addition: Add DIBAL-H (1.0 M in Hexane, 2.5 equiv) slowly.

  • Reaction: Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench: Dilute with ether, then add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 2 hours until phases separate clearly (clears the aluminum emulsion).

  • Extraction: Extract with DCM, dry over Na

    
    SO
    
    
    , and concentrate.

Characterization & Quality Control

ParameterExpected ResultNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation/decomposition.[1]
1H NMR (DMSO-d6)

4.60-4.70 (d, 2H, CH

OH)
Diagnostic doublet for hydroxymethyl group.[1]
1H NMR (Indole)

10.8-11.2 (s, 1H, NH)
Broad singlet, exchangeable with D

O.
Stability Unstable in acidStore at -20 °C under Argon.[1]

Troubleshooting:

  • Low Yield / Polymerization: Likely caused by acidic workup or acidic silica.[1] Ensure all solvents are neutral.[1] Add 0.5% Et

    
    N to the storage solvent if solution stability is poor.[1]
    
  • Incomplete Reduction: If aldehyde is observed, increase reaction temperature to reflux for 30 mins (only if necessary), or ensure LiAlH

    
     quality (it degrades with moisture).
    

References

  • General Indole Reduction Protocol

    • An Efficient and General Synthesis of Oxazino[4,3-a]indoles. (2014). Royal Society of Chemistry.[1] (Describes LiAlH4 reduction of substituted indole-2-carboxylates).

  • Workup Procedures

    • Fieser and Fieser's Reagents for Organic Synthesis. Vol 1. Wiley.[1] (Standard reference for Aluminum hydride workups).

  • Indole Alcohol Stability

    • Improving the Stability of Indole Compounds in Solution. BenchChem Technical Notes.
  • Mechanistic Context

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press.[1] (Authoritative text on indole reactivity and C2/C3 electronic properties).

Application Note: N-Alkylation Protocols for Ethyl 4,5-dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Ethyl 4,5-dimethoxyindole-2-carboxylate (CAS 185212-31-1)

Introduction & Mechanistic Insights (E-E-A-T)

Ethyl 4,5-dimethoxyindole-2-carboxylate is a highly valuable building block in the synthesis of complex functionalized indoles and targeted therapeutics. However, the


-alkylation of indole-2-carboxylates is governed by a delicate balance of acidity, nucleophilicity, and steric hindrance, requiring precise control over reaction conditions.

Acidity and Deprotonation Causality: The N-H proton of an unsubstituted indole has a pKa of approximately 16.2. In Ethyl 4,5-dimethoxyindole-2-carboxylate, the electron-withdrawing ethyl ester at the C2 position increases the acidity of the N-H bond, facilitating deprotonation. Conversely, the 4,5-dimethoxy groups are strongly electron-donating via resonance. While this slightly offsets the acidity, it renders the resulting indolide anion highly electron-rich and nucleophilic.

The Risk of Ester Cleavage: A critical challenge in this workflow is the preservation of the C2 ethyl ester. The use of strongly nucleophilic bases (e.g., NaOH in water) often leads to competitive ester hydrolysis. Furthermore, using alkoxide bases in their corresponding alcohols (e.g., NaOMe in methanol) inevitably induces transesterification instead of the desired alkylation ()[1]. Therefore, the choice of base and solvent is strictly dictated by the need to generate the indolide anion quantitatively while shielding the ester moiety.

Causality in Reagent Selection:

  • Sodium Hydride (NaH): Provides irreversible deprotonation (evolving

    
     gas), ensuring quantitative anion generation without nucleophilic attack on the ester.
    
  • Cesium Carbonate (

    
    ):  Leverages the "cesium effect." The large, highly polarizable 
    
    
    
    ion weakly coordinates with the indolide anion, creating a "naked" and highly reactive nucleophile in aprotic solvents like acetonitrile, avoiding harsh basicity ()[2].
  • Aqueous KOH in Acetone: A highly efficient, scalable method. Acetone acts as a polar aprotic solvent that dissolves the organic substrate, while the limited water and strictly controlled temperature prevent complete hydrolysis, allowing for excellent yields of

    
    -alkylated esters ()[1],[3].
    

Mechanistic Workflow Visualization

G A Ethyl 4,5-dimethoxyindole -2-carboxylate B Base Addition (NaH, Cs2CO3, or KOH) A->B Deprotonation C Indolide Anion Generation B->C -H+ F Side Reactions (Hydrolysis/Transesterification) B->F If aqueous/alkoxide base used without care D Alkylating Agent (R-X) SN2 Attack C->D Nucleophilic substitution E N-Alkylated Product (Target Ester) D->E High Yield

Mechanistic workflow and side-reaction pathways for N-alkylation of indole-2-carboxylates.

Experimental Protocols

Protocol A: Anhydrous Strong Base Method (NaH / DMF)

Best for: Unreactive alkyl halides; achieving maximum yield.

  • Step 1 (Preparation): Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Step 2 (Dissolution): Dissolve Ethyl 4,5-dimethoxyindole-2-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Step 3 (Deprotonation): Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Self-Validation: Effervescence (

    
     gas) confirms active deprotonation. Stir for 30 minutes until bubbling completely ceases.
    
  • Step 4 (Alkylation): Add the alkyl halide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Step 5 (Workup): Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.
    
  • Step 6 (Purification): Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: Mild Base Method ( / MeCN)

Best for: Base-sensitive substrates; avoiding aqueous workup complications.

  • Step 1 (Preparation): In a dry flask, combine the indole substrate (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous Acetonitrile (MeCN).
    
  • Step 2 (Activation): Stir the suspension at room temperature for 15 minutes to initiate complexation and partial deprotonation.

  • Step 3 (Alkylation): Add the alkyl halide (1.2 eq). Heat the mixture to 60 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the fluorescent starting material spot indicates completion.

  • Step 4 (Workup): Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate.

  • Step 5 (Purification): Purify the crude residue directly via silica gel chromatography.

Protocol C: Phase-Transfer / Aqueous Base (aq. KOH / Acetone)

Best for: Scalable synthesis with highly reactive electrophiles (e.g., allyl or benzyl halides).

  • Step 1 (Preparation): Dissolve the indole substrate (1.0 eq) in reagent-grade Acetone (0.3 M).

  • Step 2 (Base Addition): Add an aqueous solution of KOH (1.5 eq, dissolved in a minimal amount of water, e.g., 0.1 mL per 3.0 mmol) ()[1].

  • Step 3 (Alkylation): Immediately add the alkylating agent (1.2 eq).

  • Step 4 (Reaction): Stir vigorously at 20 °C for exactly 2 hours. Self-Validation: Prolonged reaction times or elevated temperatures will trigger ester hydrolysis, yielding the

    
    -alkylated carboxylic acid instead of the ester ()[1].
    
  • Step 5 (Workup): Evaporate the acetone under reduced pressure. Partition the residue between water and Dichloromethane (DCM). Extract the aqueous layer with DCM (2x).

  • Step 6 (Purification): Dry the organic layers over

    
    , concentrate, and recrystallize from ethanol.
    

Quantitative Data Summary

ProtocolBase / SolventTemp (°C)Reaction TimeTypical YieldPrimary AdvantagePrimary Limitation
A NaH / DMF0 to 252–4 h85–95%Irreversible deprotonation, highly efficientPyrophoric base, difficult DMF removal
B

/ MeCN
604–8 h80–90%Mild conditions, no aqueous workup neededHigher reagent cost, slower reaction
C aq. KOH / Acetone202 h80–95%Inexpensive, highly scalableRisk of ester hydrolysis if over-reacted

References

  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[Link]

  • Lainer, B., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3285.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate. Designed for researchers and drug development professionals, this document integrates established chemical principles with practical, field-proven insights to help you navigate common challenges and improve your reaction yields.

Introduction: The Synthetic Strategy

The most reliable and widely adopted method for synthesizing substituted indole-2-carboxylates, such as Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate, is a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis.[1][2] This pathway offers high regioselectivity and utilizes readily available starting materials.

The general workflow is as follows:

  • Diazotization: 3,4-Dimethoxyaniline is converted into a diazonium salt at low temperatures.

  • Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto-ester (e.g., ethyl 2-methylacetoacetate) to form an intermediate arylhydrazone.[3][4]

  • Fischer Indole Cyclization: The isolated arylhydrazone is cyclized under acidic conditions to yield the final indole product.[5]

This guide will address common issues encountered in each of these critical stages.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question: My Japp-Klingemann reaction has a very low yield, and the reaction mixture is dark. What went wrong?

Answer: A low yield of the intermediate hydrazone is typically traced back to the stability and reactivity of the diazonium salt.

  • Probable Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: Aryl diazonium salts are thermally unstable. If the temperature during diazotization or the subsequent coupling reaction rises above 5 °C, the salt will rapidly decompose, leading to side reactions and a significant decrease in yield.

    • Solution: Maintain rigorous temperature control (0–5 °C) throughout the entire diazotization and coupling process using an ice-salt bath. Ensure that all solutions, including the β-keto-ester solution, are pre-chilled before addition.

  • Probable Cause 2: Incorrect pH for the Coupling Reaction.

    • Explanation: The Japp-Klingemann reaction requires the formation of an enolate from the β-keto-ester, which then acts as the nucleophile.[4] This is a pH-sensitive step. If the solution is too acidic, enolate formation is suppressed. If it is too basic, the diazonium salt may precipitate or convert to a non-reactive diazotate anion.

    • Solution: The reaction is typically buffered. After the formation of the diazonium salt, a basic salt like sodium acetate is added to raise the pH to an optimal range of 4-5, promoting enolate formation without destroying the diazonium salt.[6] Monitor the pH during the addition of the diazonium salt solution to the β-keto-ester.

Question: The Fischer indole cyclization step produces a low yield of the desired product along with significant tar formation. How can I optimize this?

Answer: The Fischer indole synthesis is a powerful but often harsh acid-catalyzed cyclization.[5] Low yields and tarring are common issues that can be mitigated by carefully selecting the reaction conditions.

  • Probable Cause 1: The Acid Catalyst is too Harsh or Inappropriate.

    • Explanation: Strong Brønsted acids (like H₂SO₄) or Lewis acids (like ZnCl₂) can promote polymerization and degradation of the electron-rich indole product, especially at elevated temperatures.[7] The choice of acid is critical and often substrate-dependent.

    • Solution:

      • Use a Milder Catalyst: A solution of gaseous HCl in ethanol or polyphosphoric acid (PPA) often provides a good balance of reactivity and selectivity, minimizing side reactions.[5]

      • Catalyst Screening: If yields remain low, perform small-scale trials with different catalysts. See the table below for a comparison.

  • Probable Cause 2: Reaction Temperature is too High.

    • Explanation: While heat is required for the[4][4]-sigmatropic rearrangement at the core of the Fischer synthesis, excessive heat accelerates decomposition pathways.[8][9]

    • Solution: Optimize the temperature. Start the reaction at a moderate temperature (e.g., 60-70 °C) and monitor the progress by TLC. Only increase the temperature if the reaction is sluggish. Refluxing in ethanol (78 °C) is often sufficient.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield of Final Indole Check_Hydrazone Analyze Hydrazone Intermediate (Yield & Purity) Start->Check_Hydrazone Hydrazone_OK Hydrazone Yield >80% and Clean? Check_Hydrazone->Hydrazone_OK Fischer_Problem Issue is in Fischer Cyclization Hydrazone_OK->Fischer_Problem Yes JK_Problem Issue is in Japp-Klingemann Step Hydrazone_OK->JK_Problem No Catalyst Optimize Acid Catalyst (e.g., EtOH/HCl, PPA) Fischer_Problem->Catalyst Temp_Time Optimize Temp & Time (Monitor by TLC) Fischer_Problem->Temp_Time Purification Purification Issue? (Tarring) Fischer_Problem->Purification Temp_Control Verify Temp Control (0-5 °C) JK_Problem->Temp_Control pH_Control Check pH / Buffer (e.g., NaOAc) JK_Problem->pH_Control Success Improved Yield Temp_Control->Success pH_Control->Success Catalyst->Success Temp_Time->Success Purification->Catalyst No Column Use Column Chromatography (Silica, EtOAc/Hexane) Purification->Column Yes Column->Success

Caption: Troubleshooting workflow for low-yield indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Japp-Klingemann/Fischer indole synthesis sequence preferred for this molecule? This two-step approach is highly effective for preparing indole-2-carboxylic esters. The Japp-Klingemann reaction allows for the controlled formation of the necessary arylhydrazone intermediate from a diazonium salt and a β-keto-ester, which might otherwise be challenging to synthesize directly.[6] The subsequent Fischer cyclization is a robust method for forming the indole ring itself.[5]

Q2: What are the most critical parameters for the initial diazotization of 3,4-dimethoxyaniline? The three most critical parameters are:

  • Temperature: Must be kept between 0-5 °C to prevent decomposition of the diazonium salt.

  • Stoichiometry: A slight excess of sodium nitrite is used, but a large excess can lead to unwanted side reactions. Typically 1.05-1.1 equivalents are used.

  • Acidity: A strong acid, like HCl, is required. At least two equivalents are needed: one to form the aniline salt and one to react with sodium nitrite to generate the nitrosating agent (nitrous acid). An additional equivalent is often used to maintain acidity and prevent premature coupling.

Q3: My final product is an off-white solid that is difficult to crystallize. What purification strategy do you recommend? If direct crystallization from a solvent like ethanol yields an impure product, column chromatography is the best approach.[10] Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities, then gradually increase the polarity to elute your product. Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can then be recrystallized from ethanol or an ethyl acetate/hexane mixture to obtain sharp-melting, high-purity crystals.[11]

Q4: Can I perform this as a one-pot reaction? While some one-pot Japp-Klingemann/Fischer indole syntheses have been reported, a two-step procedure with isolation of the hydrazone intermediate is generally recommended for this specific substrate.[1] Isolating the hydrazone allows for its purification, which often leads to a cleaner Fischer cyclization and a higher overall yield of the final product.

Quantitative Data: Impact of Acid Catalyst on Fischer Cyclization

The choice of acid catalyst can significantly influence the yield of the Fischer indole cyclization step. The following table provides a comparative overview based on typical outcomes for similar substrates.

Catalyst SystemTypical TemperatureAvg. Yield RangeNotes
H₂SO₄ in Ethanol 50-78 °C40-60%Prone to causing significant charring and side product formation.[7]
ZnCl₂ (Lewis Acid) 100-150 °C (neat)55-75%Effective, but can require high temperatures; may be difficult to work up.[9]
Polyphosphoric Acid (PPA) 80-100 °C70-85%Often gives high yields but can be viscous and difficult to stir. Workup involves quenching in ice water.
HCl (gas) in Ethanol 78 °C (Reflux)75-90%Generally provides clean reactions with good yields and is often the preferred method.[12]

Optimized Experimental Protocol

This protocol details a reliable two-step synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate.

Step 1: Synthesis of Ethyl 2-(2-(3,4-dimethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)
  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) in a mixture of concentrated HCl (20 mL) and water (50 mL).

    • Cool the resulting solution to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (4.7 g, 68.0 mmol) in water (15 mL) and cool it to 0 °C.

    • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15 minutes at 0 °C after the addition is complete.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (10.4 g, 72.1 mmol) and sodium acetate (25 g) in ethanol (200 mL).

    • Cool this solution to 0 °C with vigorous stirring.

    • Add the cold diazonium salt solution from Step 1 portion-wise to the β-keto-ester solution over 30 minutes. A yellow-orange precipitate should form.

    • Continue stirring the mixture at 0-5 °C for 2 hours.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. This affords the crude hydrazone, which is typically used in the next step without further purification.

Step 2: Fischer Indole Cyclization to Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
  • Cyclization:

    • Prepare a saturated solution of HCl gas in absolute ethanol (approx. 10% w/v).

    • Suspend the crude, dry hydrazone from Step 1 (assume theoretical yield, ~18.3 g, 65.3 mmol) in 150 mL of the ethanolic HCl solution.

    • Heat the mixture to reflux (approx. 78 °C) with stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The starting hydrazone should be consumed, and a new, more polar spot corresponding to the indole should appear.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup and Purification:

    • Reduce the volume of the solvent by about half using a rotary evaporator.

    • Pour the concentrated mixture into 500 mL of ice-cold water. A solid precipitate should form.

    • Stir for 30 minutes, then collect the crude product by vacuum filtration.

    • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

    • Recrystallize the crude solid from hot ethanol to yield Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate as a crystalline solid. Typical yields for this step are in the 75-85% range.

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • P., Béla. Synthesis of 5-Substituted Indole Derivatives, Part II.1 Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Arkivoc, 1999.
  • Al-Mourabit, A., & Potier, P. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 2021. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • ValQi. Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 1999.
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

  • Al-Hiari, Y. M., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2018. Available from: [Link]

  • Lynch, W. E., et al. Ethyl 1H-indole-2-carboxylate. IUCrData, 2020. Available from: [Link]

  • Egle, G., et al. A new synthetic approach to the 3,4-dihydro-1H-[1][6]oxazino[4,3-a]indole system from ethyl. RSC Advances, 2025.

  • Kamlesh, R. D., & Vivekanand, A. C. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 2022. Available from: [Link]

  • Organic Syntheses. Ethyl Indole-2-Carboxylate. Available from: [Link]

  • Kumar, S., et al. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 2005. Available from: [Link]

  • Campaigne, E., & Ellis, R. L. Synthesis of 4,5-Dihydro-5-methyl-4-oxopyrano[3,2-b]indole-2-carboxamide. Journal of Heterocyclic Chemistry, 1970.
  • Al-Mourabit, A., & Potier, P. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 2021. Available from: [Link]

  • ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Reductive Cyclization of 4,5-Dimethoxy-2-nitrophenylpyruvate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of indole derivatives via the reductive cyclization of 4,5-dimethoxy-2-nitrophenylpyruvate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful and efficient formation of your target indole.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue stemming from several factors related to the catalyst, reaction conditions, or the substrate itself.

Underlying Causes & Solutions:

  • Catalyst Inactivity: The catalyst, typically Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), may be poisoned or deactivated.[1] Catalyst poisoning can occur from impurities in the starting material, solvents, or even from the product itself.

    • Solution: Ensure the use of high-purity, freshly opened catalyst. If catalyst poisoning is suspected, consider purifying the starting material or using a more robust catalyst. Raney Nickel is a good alternative that can sometimes be more resistant to certain poisons.[2]

  • Insufficient Hydrogen Pressure: The reduction of the nitro group is a hydrogenation reaction that requires an adequate supply of hydrogen.

    • Solution: Increase the hydrogen pressure. While atmospheric pressure may suffice in some cases, moderate pressures (e.g., 30-50 bar) often lead to significantly better results.[1][3]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions.

  • Poor Substrate Solubility: If the 4,5-dimethoxy-2-nitrophenylpyruvate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which the starting material is highly soluble. Common solvents for this reaction include ethanol, methanol, acetic acid, or mixtures thereof.

Q2: My main product is the N-hydroxyindole, not the desired indole. How can I prevent its formation?

A2: The formation of the N-hydroxyindole is a common side product in the reductive cyclization of nitro compounds and indicates incomplete reduction.[2][4]

Underlying Causes & Solutions:

  • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through a nitroso and a hydroxylamine intermediate. If the reduction stops at the hydroxylamine stage, subsequent cyclization will yield the N-hydroxyindole.[4][5]

    • Solution:

      • Choice of Catalyst: Raney Nickel is often more effective than Pd/C or Pt/C in promoting the complete reduction to the amine and minimizing N-hydroxyindole formation.[2]

      • Reaction Time and Hydrogen Pressure: Increasing the reaction time and/or hydrogen pressure can drive the reduction to completion.

      • Acidic Conditions: The presence of an acid can sometimes facilitate the final reduction step. However, this needs to be carefully optimized as strong acids can also promote side reactions.

Q3: I'm observing multiple spots on my TLC/LC-MS, indicating a mixture of byproducts. What are these and how can I minimize them?

A3: The formation of multiple byproducts is often due to side reactions competing with the desired cyclization.

Underlying Causes & Solutions:

  • Intermolecular Condensation: The intermediate amino-pyruvate is reactive and can undergo self-condensation or react with other species in the reaction mixture.

    • Solution:

      • Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular side reactions.

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired cyclization.

  • Over-reduction of the Indole Ring: In some cases, particularly with powerful catalysts like Pt/C, the newly formed indole ring can be further reduced to an indoline.[1]

    • Solution:

      • Catalyst Selection: Use a less active catalyst, such as Pd/C, which is generally more selective for the reduction of the nitro group over the indole ring.

      • Monitoring Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Formation of Azo or Azoxy Compounds: Incomplete reduction can also lead to the formation of dimeric azo or azoxy byproducts from the condensation of nitroso and hydroxylamine intermediates.[4]

    • Solution: Similar to preventing N-hydroxyindole formation, ensure complete reduction by using a more active catalyst system (like Raney Nickel), higher hydrogen pressure, or longer reaction times.

Q4: The workup procedure is difficult, and I'm losing a lot of my product. Are there any tips for a more efficient isolation?

A4: Product isolation can be challenging due to the amphoteric nature of the resulting indole-2-carboxylic acid derivative.

Underlying Causes & Solutions:

  • Product Solubility: The product may be soluble in both aqueous and organic phases, especially at certain pH values, leading to poor extraction efficiency.

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer during workup. The product will be most soluble in the organic phase when it is in its neutral form. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) will protonate the carboxylate, making it more soluble in organic solvents like ethyl acetate.

      • Precipitation/Crystallization: In some cases, the product may be a solid that can be isolated by filtration after adjusting the pH of the reaction mixture to induce precipitation.[6]

II. Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the reductive cyclization of 4,5-dimethoxy-2-nitrophenylpyruvate?

A: The reaction proceeds in two main steps. First, the nitro group is reduced to an amine. This reduction typically goes through nitroso and hydroxylamine intermediates. Once the amine is formed, it undergoes an intramolecular condensation with the adjacent pyruvate moiety to form the indole ring.

Q: Which catalyst is best for this reaction?

A: The choice of catalyst depends on the specific substrate and desired outcome.

  • Pd/C (Palladium on Carbon): A commonly used and generally effective catalyst.

  • Pt/C (Platinum on Carbon): More active than Pd/C and can be useful if the reaction is sluggish, but carries a higher risk of over-reducing the indole ring.[1]

  • Raney Nickel: Often the best choice for minimizing the formation of the N-hydroxyindole byproduct.[2]

Q: Can I use other reducing agents besides catalytic hydrogenation?

A: Yes, other reducing agents can be employed, though catalytic hydrogenation is often the cleanest and most efficient method. Alternative methods include:

  • Tin(II) chloride (SnCl₂): A classical method for nitro group reduction.

  • Sodium dithionite (Na₂S₂O₄): Another common reducing agent for nitroarenes.

  • Iron (Fe) in acetic acid: A cost-effective and mild reducing system.

Q: How do the dimethoxy substituents affect the reaction?

A: The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the nitro group and the aromatic ring itself. They generally do not interfere with the reductive cyclization but can affect the electronic properties of the final indole product.

III. Experimental Protocols & Data

Optimized Protocol for the Reductive Cyclization of 4,5-Dimethoxy-2-nitrophenylpyruvate

This protocol provides a starting point for the synthesis of the corresponding 6,7-dimethoxy-1-hydroxyindole-2-carboxylate. Optimization may be required based on your specific experimental setup and observations.

Materials:

  • 4,5-dimethoxy-2-nitrophenylpyruvic acid

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas source

  • Parr hydrogenator or similar high-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel, dissolve 4,5-dimethoxy-2-nitrophenylpyruvic acid (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) to a concentration of approximately 0.1 M.

  • Carefully add the catalyst (10% w/w of the starting material) to the solution.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (start with 50 psi and optimize as needed).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation: Catalyst and Solvent Effects

The following table summarizes typical outcomes based on the choice of catalyst and solvent. These are general guidelines and may vary.

CatalystSolventTypical ConversionMajor Byproducts
10% Pd/CEthanolGood to ExcellentN-hydroxyindole (minor)
10% Pt/CMethanolExcellentIndoline (potential for over-reduction)
Raney NiEthanolExcellentMinimal N-hydroxyindole
10% Pd/CAcetic AcidGoodPotential for acetylation of the amine

IV. Visualizing the Process

Reaction Pathway and Troubleshooting

The following diagrams illustrate the key steps in the reductive cyclization and a decision-making workflow for troubleshooting common issues.

ReactionPathway Start 4,5-Dimethoxy-2- nitrophenylpyruvate Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Amine Amino Intermediate Hydroxylamine->Amine Reduction NHydroxy N-Hydroxyindole (Side Product) Hydroxylamine->NHydroxy Intramolecular Cyclization Indole Target Indole Amine->Indole Intramolecular Cyclization

Caption: Reaction pathway for the reductive cyclization.

TroubleshootingWorkflow Start Low Conversion? Catalyst Check Catalyst Activity Increase H2 Pressure Increase Temperature Start->Catalyst Yes NHydroxy N-Hydroxyindole Formation? Start->NHydroxy No Catalyst->NHydroxy Failure Re-evaluate Strategy Catalyst->Failure ChangeCatalyst Switch to Raney Ni Increase Reaction Time NHydroxy->ChangeCatalyst Yes Byproducts Multiple Byproducts? NHydroxy->Byproducts No ChangeCatalyst->Byproducts ChangeCatalyst->Failure OptimizeConditions Lower Concentration Optimize Temperature Byproducts->OptimizeConditions Yes Success Successful Cyclization Byproducts->Success No OptimizeConditions->Success OptimizeConditions->Failure

Caption: Troubleshooting decision workflow.

V. References

  • C. A. G. N. Montalbetti and V. Fouquet, "Recent advances in the synthesis of indoles," Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005.

  • G. R. Humphrey and J. T. Kuethe, "Practical Methodologies for the Synthesis of Indoles," Chemical Reviews, vol. 106, no. 7, pp. 2875-2911, 2006.[2]

  • S. Cacchi and G. Fabrizi, "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions," Chemical Reviews, vol. 105, no. 7, pp. 2873-2920, 2005.

  • T. L. Gilchrist, "Synthesis of Aromatic Heterocycles," Journal of the Chemical Society, Perkin Transactions 1, no. 20, pp. 2491-2515, 1999.

  • R. A. Sheldon, "Catalytic Reductions of Aromatic Nitro Compounds," Catalysis Today, vol. 19, no. 2, pp. 271-307, 1994.

  • D. C. G. A. Pinto, A. M. S. Silva, and J. A. S. Cavaleiro, "Recent Advances in the Synthesis of Indoles," Current Organic Chemistry, vol. 11, no. 1, pp. 1-30, 2007.

  • T. J. Donohoe, K. M. P. Wheelhouse, and P. D. Johnson, "Recent developments in the synthesis of substituted indoles," Natural Product Reports, vol. 28, no. 1, pp. 40-70, 2011.

  • S. F. V. D. S. F. V. D. Santos, "Reductive Cyclization of Nitro Compounds in Organic Synthesis," Synthesis, vol. 2005, no. 14, pp. 2289-2314, 2005.

  • A. Z. M. A. B. M. A. Rahman, "A Review on the Synthesis of Indole Derivatives and Their Biological Activities," Molecules, vol. 23, no. 12, p. 3209, 2018.

  • P. T. Kaushik, "Recent Advances in the Synthesis of Indole Derivatives," Asian Journal of Organic Chemistry, vol. 7, no. 1, pp. 30-54, 2018.

  • R. J. Sundberg, The Chemistry of Indoles. Academic Press, 1996.

  • A. R. Katritzky, Handbook of Heterocyclic Chemistry, 3rd ed. Elsevier, 2010.

  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed. Wiley-Blackwell, 2010.

  • L. S. Hegedus, Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books, 2009.

  • J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.

Sources

Technical Support Center: Troubleshooting & Recrystallization Guide for Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS: 185212-31-1). This compound is a critical building block in the synthesis of complex indole alkaloids and pharmaceutical intermediates. Due to the electron-rich nature of the 4,5-dimethoxyindole core, crude reaction mixtures often yield products contaminated with colored auto-oxidation byproducts and unreacted starting materials.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind solvent selection, provide a self-validating standard operating procedure (SOP), and address the most complex physicochemical anomalies researchers encounter during purification.

Part 1: Solvent Selection Matrix

The success of a recrystallization heavily depends on the thermodynamic interactions between the solvent and the solute. Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate possesses both a polar hydrogen-bond donor (indole NH) and dipole-heavy functional groups (ester and methoxy ethers), making it highly sensitive to solvent polarity.

Below is a quantitative and mechanistic comparison of standard solvent systems used for :

Solvent SystemMechanism of ActionTypical Recovery YieldPurity ProfilePrimary Drawback
Ethyl Acetate / Hexanes Anti-solvent precipitation. EtOAc completely solvates the polar indole core via dipole interactions; non-polar hexanes drive supersaturation.75 - 85%Excellent (>98%)Requires precise dropwise titration to reach the exact thermodynamic cloud point.
Ethanol / Water Aqueous anti-solvent. EtOH disrupts hydrogen bonding; the addition of water forces a hydrophobic collapse of the indole ring.80 - 90%Good (95%)High risk of "oiling out" (liquid-liquid phase separation) if cooling is too rapid.
Toluene Single-solvent thermal gradient. Leverages high solubility at 110°C and very low solubility at 20°C.60 - 70%Very Good (97%)The high boiling point makes residual solvent removal under vacuum difficult.
Methanol Single-solvent thermal gradient. Solvates impurities well while allowing the product to crystallize upon cooling.50 - 65%Moderate (90%)High baseline solubility at room temperature leads to significant product loss in the mother liquor.

Part 2: Standard Operating Procedure (SOP)

Dual-Solvent Recrystallization (Ethyl Acetate / Hexanes)

This protocol is engineered as a self-validating system . At each step, a physical observation will confirm whether the thermodynamic conditions are correct before you proceed.

Step 1: Initial Dissolution Place the crude Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 77°C).

  • Causality: EtOAc is chosen as the primary solvent because its boiling point is high enough to create a wide thermal gradient, yet low enough to be easily removed under vacuum.

  • Self-Validation Check: If the solid does not completely dissolve, add EtOAc in 1 mL increments until a clear solution is achieved. If cloudiness persists despite excess solvent, insoluble inorganic salts are present, validating the need for Step 2.

Step 2: Decolorization & Hot Filtration If the solution is dark brown or pink, add 5% w/w activated charcoal (Darco). Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper or a pad of Celite.

  • Causality: The highly conjugated, electron-rich indole core is prone to auto-oxidation. Charcoal adsorbs these high-molecular-weight polymeric dyes. Hot filtration prevents premature crystallization in the funnel stem.

Step 3: Cloud Point Titration While maintaining the filtrate near boiling, add hot Hexanes dropwise. Continue addition until a faint, persistent turbidity (the "cloud point") is observed.

  • Causality: Hexane acts as an anti-solvent. Adding it dropwise slowly shifts the dielectric constant of the mixture until the saturation threshold of the indole is breached.

  • Self-Validation Check: The cloudiness indicates that supersaturation has been achieved. Add exactly one drop of boiling EtOAc to clear the solution. This confirms you are resting exactly on the thermodynamic boundary of solubility.

Step 4: Controlled Nucleation & Crystal Maturation Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes.

  • Causality: Slow, undisturbed cooling favors the kinetic growth of large, highly ordered crystal lattices. Rapid cooling forces sudden precipitation, which traps impurities and solvent molecules inside the crystal structure (occlusion).

Step 5: Isolation and Drying Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexanes. Dry the crystals in a vacuum oven at 40°C overnight.

  • Causality: Ice-cold hexanes displace the impurity-rich mother liquor without redissolving the purified product.

Part 3: Mechanistic Workflow

G Start Crude Ethyl 4,5-dimethoxy- 1H-indole-2-carboxylate Dissolve Step 1: Hot Dissolution (Minimal boiling EtOAc) Start->Dissolve Heat to 77°C Filter Step 2: Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter Gravity filter AntiSolvent Step 3: Anti-Solvent Addition (Hot Hexanes to Cloud Point) Filter->AntiSolvent Dropwise addition Cooling Step 4: Controlled Cooling (Nucleation & Crystal Growth) AntiSolvent->Cooling -ΔT (Thermodynamic shift) Isolate Step 5: Vacuum Filtration & Cold Hexane Wash Cooling->Isolate Solid-liquid separation End Pure Crystalline Product (High E-factor) Isolate->End Vacuum dry

Thermodynamic workflow for the dual-solvent recrystallization of indole-2-carboxylates.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the solute-impurity mixture. Essentially, the compound separates as a liquid before it can form a solid lattice.

  • Troubleshooting: Reheat the mixture until the oil redissolves into a single phase. Add a small amount of the "good" solvent (EtOAc) to lower the saturation temperature. Allow the solution to cool much more slowly. If available, introduce a "seed crystal" of pure Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate just above the temperature where oiling out previously occurred to provide a physical nucleation site.

Q2: The isolated crystals have a pinkish/brown hue. Is this normal? A: No. Pure Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate should be a white to off-white crystalline powder. A pink or red hue is a classic indicator of, where the electron-rich pyrrole ring reacts with atmospheric oxygen to form trace dimeric dyes.

  • Troubleshooting: Ensure you utilize activated charcoal during the hot dissolution phase. For highly sensitive batches, purge the recrystallization flask with Argon or Nitrogen gas to displace oxygen during the cooling phase.

Q3: Why is my recovery yield so low (<50%)? A: A low yield in a dual-solvent system usually stems from over-dilution with the primary solvent (EtOAc). If too much EtOAc is used initially, the amount of anti-solvent (Hexanes) required to reach the cloud point becomes excessively large. This artificially inflates the total solvent volume, keeping a significant portion of the product dissolved even at 4°C.

  • Troubleshooting: Always use the absolute minimum amount of boiling EtOAc. To recover lost product, concentrate the mother liquor under reduced pressure to about 25% of its original volume, and repeat the cooling process to harvest a "second crop" of crystals.

Q4: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: It is highly discouraged. DCM is extremely volatile and has a very low boiling point (39°C). This provides a very narrow temperature window for cooling crystallization (39°C down to 4°C), resulting in rapid, uncontrolled precipitation rather than true crystallization. This leads to heavy impurity occlusion.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances (National Center for Biotechnology Information / PMC). Available at:[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (National Center for Biotechnology Information / PMC). Available at:[Link]

  • Synthesis And Structure-Activity Studies On Inhibitors Of Tripeptidyl Peptidase II. UCL Discovery (University College London). Available at:[Link]

Technical Support Center: Overcoming Steric Hindrance in 4,5-Dimethoxyindole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. Functionalizing 4,5-dimethoxyindole presents a unique paradox in heterocyclic chemistry. While the C-3 position is the inherent thermodynamic and kinetic sink for electrophilic aromatic substitution (EAS), the methoxy group at C-4 creates a massive "steric umbrella" that physically repels bulky reagents. Furthermore, the dual methoxy substitution renders the indole core highly electron-rich, drastically lowering its oxidation potential and making it prone to degradation under standard reaction conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully navigate these steric and electronic challenges.

Mechanistic Overview: The Causality of Failure

To troubleshoot effectively, we must first understand the physical chemistry of the 4,5-dimethoxyindole system. In a standard unsubstituted indole, the Highest Occupied Molecular Orbital (HOMO) is localized at the C-3 position, making it the primary site for electrophilic attack.

However, in 4,5-dimethoxyindole:

  • Steric Shielding: The C-4 methoxy group rotates to minimize steric strain, projecting its methyl group directly over the C-3 trajectory. Bulky electrophiles (like the chloroiminium ion in Vilsmeier-Haack reactions) suffer severe van der Waals repulsion before they can reach the transition state[1].

  • Electronic Over-Activation: The strongly electron-donating nature of the methoxy groups pushes electron density into the pyrrole ring. While this increases nucleophilicity, it also makes the molecule highly susceptible to single-electron transfer (SET) oxidation by halogens or strong Lewis acids, leading to polymerization (tar formation).

  • Regiochemical Redirection: When C-3 is sterically blocked, the electrophile will often seek the next available nucleophilic site, leading to unintended C-2 or C-7 functionalization.

StericHindrance Indole 4,5-Dimethoxyindole (Electron-Rich Core) C4_OMe C-4 Methoxy Group (Steric Shield) Indole->C4_OMe Substituent C3_Site C-3 Position (Target Site) Indole->C3_Site Inherent Nucleophilicity C2_Site C-2 Position (Alternative Site) Indole->C2_Site Secondary Nucleophilicity Electrophile Bulky Electrophile (e.g., Vilsmeier Reagent) C4_OMe->Electrophile Steric Repulsion Electrophile->C3_Site Attempted Attack Electrophile->C2_Site Redirection

Caption: Steric hindrance at C-3 by the C-4 methoxy group redirecting electrophilic attack.

Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack formylation at C-3 is failing, yielding mostly unreacted starting material or <10% product. What is wrong? A1: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) generates a bulky chloroiminium intermediate. The steric clash with the C-4 methoxy group prevents the formation of the required Wheland intermediate[1]. Solution: Switch to a Rieche Formylation [2]. This utilizes dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid (TiCl₄). The active electrophile is significantly smaller, allowing it to bypass the steric bulk at C-4 and successfully formulate C-3[3].

Q2: I am trying to halogenate at C-3 using Br₂ or I₂, but the reaction turns into a black tar. How do I control this? A2: You are observing oxidative degradation. The 4,5-dimethoxy system is so electron-rich that elemental halogens act as oxidants rather than electrophiles, stripping electrons and causing radical polymerization. Solution: Abandon elemental halogens. Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a strictly non-polar solvent (like anhydrous CH₂Cl₂) at cryogenic temperatures (-78 °C). The succinimide reagents release the halogen electrophile slowly, preventing runaway oxidation.

Q3: Friedel-Crafts acylation gives me the C-2 substituted product instead of C-3. How do I redirect it? A3: Because C-3 is sterically hindered, the acylium ion attacks the less hindered C-2 position (which is the secondary nucleophilic site). Solution: You must alter the steric environment of the pyrrole ring. Protect the N-1 position with a bulky Triisopropylsilyl (TIPS) or tert-Butyloxycarbonyl (Boc) group. The massive bulk at N-1 will physically shield the C-2 position, forcing the electrophile to overcome the C-4 barrier and attack C-3. Once acylated, the N-1 protecting group can be easily cleaved.

TroubleshootingLogic Start Target: C-3 Functionalization of 4,5-Dimethoxyindole CheckSize Is the electrophile sterically demanding? Start->CheckSize Yes_Size Yes (e.g., POCl3/DMF) CheckSize->Yes_Size No_Size No (e.g., Cl2CHOMe/TiCl4) CheckSize->No_Size Action_Yes Switch to smaller reagent (Rieche Formylation) Yes_Size->Action_Yes Action_No Proceed to Oxidation Check No_Size->Action_No CheckElec Is the reagent a strong oxidant? (e.g., Br2) Action_Yes->CheckElec Action_No->CheckElec Action_Ox Use mild reagent (NBS) at -78 °C in non-polar solvent CheckElec->Action_Ox Yes Action_Safe Standard Protocol CheckElec->Action_Safe No

Caption: Decision tree for electrophilic substitution of 4,5-dimethoxyindole.

Quantitative Data: Formylation Agent Comparison

To empirically justify the shift away from Vilsmeier-Haack, review the following comparative data for 4,5-dimethoxyindole formylation[3]:

Formylation ProtocolActive ElectrophileRelative Steric BulkOptimal TempExpected C-3 YieldPrimary Failure Mode
Vilsmeier-Haack Chloroiminium ionHigh0 °C to RT< 15%Unreacted SM / C-2 Attack
Duff Reaction HMTA-derived iminiumMedium100 °C (MW)30 - 40%Thermal degradation
Rieche Formylation Dialkoxymethyl cationLow-78 °C to 0 °C75 - 85% Moisture sensitivity

Standardized Protocols

Protocol A: Rieche Formylation of 4,5-Dimethoxyindole

This protocol is a self-validating system: the distinct color change upon TiCl₄ addition confirms Lewis acid complexation, while TLC tracking ensures the highly reactive intermediate is not over-exposed to ambient moisture[2],[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4,5-dimethoxyindole (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperature suppresses unwanted polymerization of the electron-rich indole core.

  • Activation: Dropwise, add Titanium Tetrachloride (TiCl₄, 1.5 equiv). The solution will immediately turn deep red/purple, indicating the formation of the indole-Lewis acid complex.

  • Electrophile Addition: Slowly add Dichloromethyl methyl ether (Cl₂CHOMe, 1.2 equiv) over 10 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (high Rf) should completely convert to a highly UV-active lower Rf spot.

  • Quenching: Quench the reaction strictly at 0 °C by slowly pouring the mixture into vigorously stirred ice water. Causality: Rapid hydrolysis of the intermediate acetal is required to yield the final aldehyde without degrading the indole.

  • Workup: Extract with CH₂Cl₂ (3x), wash the combined organics with saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Controlled C-3 Bromination
  • Preparation: In an argon-purged flask, dissolve 4,5-dimethoxyindole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition prevents localized concentration spikes that lead to di-bromination.

  • Reaction: Stir at -78 °C for 2 hours. Do not allow the reaction to warm above -40 °C.

  • Workup: Quench cold with saturated aqueous Na₂S₂O₃ to neutralize any unreacted brominating species. Extract with EtOAc, wash with water, dry, and concentrate.

References

1.[2] Title: C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies Source: ACS Omega URL: 2.[1] Title: Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity Source: PubMed Central (NIH) URL: 3.[3] Title: A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals Source: Benchchem URL:

Sources

Technical Support Center: Purification of Ethyl 4,5-dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-45-DME-PUR Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Initial Assessment

The Challenge: Ethyl 4,5-dimethoxyindole-2-carboxylate is an electron-rich indole scaffold. Unlike simple indoles, the 4,5-dimethoxy substitution pattern introduces significant electron density, making the indole C3 position highly nucleophilic and susceptible to oxidative coupling (dimerization) and polymerization ("tars"). Furthermore, if synthesized via the standard Hemetsberger-Knittel route, the crude likely contains unreacted aldehydes, thermally stable azides, and oligomeric byproducts.

Immediate Triage (Diagnostics): Before proceeding, match your crude material's symptoms to the table below to select the correct protocol.

SymptomLikely CulpritRecommended Protocol
Dark brown/black tar Oxidative oligomers/polymersProtocol A (Trituration)
Bright yellow sticky solid Unreacted Azido-cinnamate intermediateProtocol B (Recrystallization)
Red/Pink coloration Indolenine oxidation products (Isatin-like)Protocol C (Flash Chromatography)
NMR: Aldehyde peak (~10 ppm) Unreacted 2,3-dimethoxybenzaldehydeProtocol B (Recrystallization)
IR: Strong peak at ~2120 cm⁻¹ Unreacted AzideProtocol C (Silica decomposes azides)
Troubleshooting Guides (Q&A Format)
Q1: My crude product is a dark, sticky oil that refuses to solidify. How do I initiate crystallization?

A: This is the most common issue with electron-rich indoles. The "oil" is likely the product trapped in a matrix of its own oligomers.

  • The Fix (Trituration): Do not attempt to recrystallize immediately; the impurities will prevent crystal lattice formation.

    • Dissolve the crude oil in a minimum amount of Diethyl Ether or Dichloromethane (DCM) .

    • Slowly add a non-polar anti-solvent like Hexanes or Pentane until the solution turns cloudy.

    • Scratch the side of the flask vigorously with a glass rod.

    • If a gum forms, decant the solvent (which contains the impurities) and repeat. The gum should eventually harden into a solid.

  • Why this works: The monomeric indole ester is less soluble in hexanes than the polymeric tars. By "washing" the gum, you enrich the monomer until it reaches critical purity for crystallization.

Q2: I see a persistent yellow impurity that co-elutes on TLC. What is it?

A: If you used the Hemetsberger-Knittel synthesis, this is almost certainly the ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate intermediate.

  • The Risk: Azides are potential explosion hazards and thermally unstable.

  • The Fix: This intermediate is less polar than the indole.

    • Recrystallization: Use Ethanol/Water . The azide is often more soluble in cold ethanol than the indole.

    • Chemical Treatment: If the impurity persists, refluxing the crude in high-boiling solvent (Xylene) for an additional hour can force the remaining azide to cyclize into the indole, provided the degradation products don't ruin the batch.

Q3: The product turns pink/red upon exposure to air. How do I stop this?

A: The 4,5-dimethoxy motif makes the indole ring extremely electron-rich. Air oxidation at the C3 position leads to indolenines or coupling products.

  • The Protocol:

    • Perform all purification steps under an inert atmosphere (Nitrogen/Argon) if possible.

    • Add a stabilizer: When storing the purified solid, flush the vial with Argon.

    • Solvent choice: Avoid chlorinated solvents (CHCl₃) for long-term storage as they can become acidic and promote polymerization.

Detailed Purification Protocols
Protocol A: The "Gold Standard" Recrystallization

Best for: Removing starting materials and trace tars from solidified crude.

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent) Rationale: Indole esters crystallize exceptionally well from aromatic solvents. Toluene solubilizes the "tar" slightly better than the product at room temperature, keeping impurities in the mother liquor.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Toluene (approx. 5-8 mL) and heat to boiling (110°C) until dissolved.

    • Note: If black particles remain undissolved in boiling toluene, filter them out immediately (hot filtration). These are inorganic salts or high-molecular-weight polymers.

  • Precipitation: Remove from heat. While still hot, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Toluene to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then move to a 4°C fridge for 12 hours.

  • Collection: Filter the off-white needles. Wash with cold Heptane.

    • Expected Recovery: 60-75%.

Protocol B: Flash Column Chromatography

Best for: Separating the indole from the azide intermediate if crystallization fails.

Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent polymerization). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

StepSolvent Ratio (Hex:EtOAc)Target Elution
1 95 : 5Unreacted Aldehydes / Non-polar impurities
2 85 : 15Azido-acrylate intermediate (Yellow band)
3 70 : 30Ethyl 4,5-dimethoxyindole-2-carboxylate (Product)
4 50 : 50Polar tars / Acids
  • Visual Cue: The product usually fluoresces intense blue/purple under UV (254/365 nm). The azide intermediate often absorbs UV but does not fluoresce strongly.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying this specific indole ester.

PurificationLogic Start Crude Ethyl 4,5-dimethoxyindole-2-carboxylate CheckState Physical State Check Start->CheckState IsOil Dark Viscous Oil/Tar CheckState->IsOil IsSolid Solid / Semi-Solid CheckState->IsSolid Trituration Protocol A: Trituration (Ether/Pentane) IsOil->Trituration Remove Tars TLC TLC Analysis (Hex:EtOAc 7:3) IsSolid->TLC Trituration->IsSolid Solidifies ImpurityType Identify Major Impurity TLC->ImpurityType Azide Yellow Spot (Higher Rf) Azide Intermediate ImpurityType->Azide Incomplete Rxn Tar Baseline Streak Oligomers ImpurityType->Tar Oxidation Column Protocol C: Flash Column (Gradient Elution) Azide->Column Separation Required Recryst Protocol B: Recrystallization (Toluene/Heptane) Tar->Recryst Purification Preferred Final Pure Product (Off-white Needles) Recryst->Final Column->Final

Caption: Decision matrix for purification based on physical state and impurity profile. Blue nodes indicate decision points; Green/Red nodes indicate specific protocols.

Impurity Origin Analysis (Hemetsberger Pathway)

Understanding where the impurities come from allows you to prevent them in future batches.

HemetsbergerPathway Aldehyde 2,3-Dimethoxybenzaldehyde (Starting Material) Azide Azido-Cinnamate (Yellow Impurity) Aldehyde->Azide + Ethyl Azidoacetate (Condensation) Nitrene Nitrene Intermediate (Transient) Azide->Nitrene Heat (-N2) Indole 4,5-Dimethoxyindole-2-carboxylate (Target) Nitrene->Indole C-H Insertion Tar Polymer/Tar (Brown Impurity) Nitrene->Tar Polymerization (If conc. too high) Indole->Tar Oxidation (Air/Light)

Caption: The Hemetsberger-Knittel pathway showing the origin of the "Yellow" azide impurity and "Brown" tar byproducts.

References
  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von α-Azidoacrylestern.[1][2][3] Monatshefte für Chemie, 103, 194–204.[1]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • BenchChem Technical Support. (2025). Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives (Analogous Indole Purification Protocols). BenchChem Technical Guides.

  • Gilchrist, T. L. (2001).[1] Activated 2H-Azirines as Dienophiles and Electrophiles.[1] Aldrichimica Acta, 34(2), 51.

Sources

Technical Support Center: Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability in Research & Development

Prepared by the Senior Application Scientist Team

Introduction

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The integrity of this molecule in solution is paramount for obtaining reproducible and reliable experimental results. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing common challenges related to its stability. We will explore the primary factors influencing its degradation and offer practical troubleshooting strategies and validated protocols to ensure the compound's integrity throughout your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate.

Q1: My solution of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is developing a yellowish or pinkish tint over time. What is causing this?

A color change is a common visual indicator of degradation in indole-containing compounds.[1] This is typically due to oxidation of the electron-rich indole ring. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process, leading to the formation of colored oligomeric or oxidized byproducts. To prevent this, it is crucial to handle and store the compound under conditions that minimize these exposures.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The stability of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate, like many indole derivatives, is influenced by several key factors:

  • pH: The indole ring can be susceptible to degradation under strongly acidic or basic conditions.[1] Furthermore, the ethyl ester moiety is prone to hydrolysis to the corresponding carboxylic acid under these conditions.[2][3][4]

  • Light Exposure: Indole compounds are often photosensitive and can undergo significant photodegradation when exposed to UV or even ambient laboratory light.[1][5] This can lead to complex degradation pathways, including oxidation and bond cleavage.[5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis.[1]

  • Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the indole nucleus.[1]

Q3: What are the best practices for preparing and storing a stock solution of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate?

To ensure maximum longevity and reproducibility, adherence to a strict storage protocol is essential. The product is chemically stable under standard ambient conditions as a solid, but solution stability requires more care.[6]

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or DMF are recommended for primary stock solutions.These solvents offer good solvating power and are less reactive than protic solvents like alcohols or water. Ensure the final concentration in your assay is compatible with the experimental system (e.g., <0.5% DMSO for most cell-based assays).[1]
Temperature Store stock solutions at ≤ -20°C. For long-term storage (>1 month), -80°C is highly recommended.[1]Low temperatures significantly slow down the rate of chemical degradation.
Light Protection Always use amber or opaque vials. Alternatively, wrap clear vials securely in aluminum foil.[1][7]Prevents photodegradation, a common issue with indole derivatives.[1][5]
Atmosphere For maximum stability, especially for long-term storage, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.[1]This displaces oxygen from the headspace of the vial, minimizing oxidative degradation.
Handling Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.Each freeze-thaw cycle can introduce moisture and increase the chance of degradation.

Q4: Can I prepare my working solutions in aqueous buffers like PBS or in cell culture media?

Yes, but with caution. Indole compounds can exhibit limited stability in aqueous physiological buffers and cell culture media, especially at 37°C.[1] It is strongly recommended to prepare these working solutions fresh from your frozen stock immediately before each experiment. Do not store the compound in aqueous buffers for extended periods. If you suspect instability in your assay medium, it is crucial to perform a time-course experiment to quantify the compound's stability under your specific experimental conditions.[1]

Section 2: Troubleshooting Experimental Inconsistencies

This section provides structured guidance for diagnosing and resolving common stability-related problems encountered during experimentation.

Scenario 1: Diminished or Inconsistent Activity in Biological Assays

Symptom: You observe a progressive loss of biological activity in your cell-based or enzymatic assays over the course of an experiment, or results are inconsistent between batches.

Underlying Cause: This often points to the degradation of the compound in the aqueous assay medium under incubation conditions (e.g., 37°C, 5% CO₂).

G Parent Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate Oxidized Oxidized Products (e.g., Hydroxyindoles, Ring-Opened Species) Parent->Oxidized O₂ / Light (hv) [Oxidation] Hydrolyzed 4,5-dimethoxy-1H-indole-2-carboxylic acid Parent->Hydrolyzed H₂O / H⁺ or OH⁻ [Ester Hydrolysis]

Caption: Conceptual overview of the primary degradation pathways.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Sigma-Aldrich. (2025).
  • Santa Cruz Biotechnology, Inc. (2014).
  • BASF. (2019).
  • Tokyo Chemical Industry. (2025).
  • Fasani, E., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • Di Donato, M., et al. (2021). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. [Link]

  • Thermo Fisher Scientific. (2025).
  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. [Link]

  • Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]

  • Monti, S., & Sortino, S. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Ovid. [Link]

  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Computational and Theoretical Chemistry. [Link]

  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Semantic Scholar. [Link]

  • Šačkus, A., et al. (2025). A new synthetic approach to the 3,4-dihydro-1H-o[1][8]xazino[4,3-a]indole system from ethyl. KTU ePubl. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. [Link]

  • Inman, C. E., & Hauptmann, H. ETHYL INDOLE-2-CARBOXYLATE. Sciencemadness. [Link]

Sources

Minimizing side products in indole-2-carboxylate esterification

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Products in Indole-2-Carboxylate Esterification

Welcome to the Technical Support Center

You are likely here because your indole-2-carboxylic acid esterification is failing in one of three specific ways: you are seeing


-alkylation  instead of ester formation, your starting material is decarboxylating  before it reacts, or you are struggling to remove persistent urea byproducts  from coupling reactions.

This guide is not a textbook. It is a troubleshooting system designed to isolate these variables and provide self-validating protocols to correct them.

Module 1: The Selectivity Crisis ( - vs. -Alkylation)

User Query: "I am using an alkyl halide to esterify my indole acid, but NMR shows a mixture of products. Is the indole nitrogen reacting?"

Root Cause Analysis: This is a classic pKa gating failure .

  • Indole-COOH pKa: ~3.8–4.5 (Acidic, easily deprotonated).

  • Indole-NH pKa: ~16–17 (Weakly acidic, requires strong base).

If you use a base strong enough to deprotonate the indole nitrogen (e.g., NaH, LiHMDS), you create a dianion. The nitrogen anion is a softer, more aggressive nucleophile than the carboxylate oxygen, leading to competitive


-alkylation.

The Solution: The "Soft" Base Protocol You must use a base that fully deprotonates the carboxylic acid but leaves the indole nitrogen untouched. Cesium Carbonate (


)  is the gold standard here due to the "Cesium Effect," where the large cation solubilizes the carboxylate in organic solvents without increasing basicity to the point of 

-deprotonation.
Protocol A: Chemoselective Esterification (Cesium Carbonate Method)

Best for: Primary/Secondary alkyl halides, preserving Indole-NH.

  • Dissolution: Dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Why DMF? High polarity solubilizes the ionic intermediate; acetone is a viable alternative if workup needs to be easier.

  • Base Addition: Add

    
      (1.2 equiv). Stir at Room Temperature (RT)  for 30 minutes.
    
    • Checkpoint: The solution should become clear or slightly cloudy as the carboxylate salt forms. No gas evolution should be vigorous (unlike with acid chlorides).

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Critical Control:Do NOT heat above 60°C. Higher temperatures increase the kinetic energy of the system, potentially allowing the weaker Indole-NH to participate or promoting decarboxylation.

Data Validation (NMR): | Signal | Expected Shift (


) | Diagnostic Note |
| :--- | :--- | :--- |
| Indole-NH  | ~9.0–11.0 ppm (Broad s) | Must be present.  If missing, 

-alkylation occurred. | | Ester

| ~4.3 ppm (q or t) | Indicates successful esterification. | |

(Side Product)
| ~3.8–4.1 ppm | Indicates failure (Base too strong or T too high). |

Module 2: Thermal Instability & Decarboxylation

User Query: "My yield is low, and I see a non-polar spot on TLC that matches unsubstituted indole."

Root Cause Analysis: Indole-2-carboxylic acids are inherently unstable. They are


-enamino acids (vinylogous carbamates). Under thermal stress or strong acid catalysis, they lose 

to form the parent indole.
  • Risk Factor: Refluxing in high-boiling solvents (DMSO, Toluene) or prolonged exposure to strong mineral acids (Fischer conditions).

Visualization: The Decarboxylation Trap

DecarboxylationPath Start Indole-2-COOH Inter Protonation at C3 (Acid Catalysis) Start->Inter H+ / Heat Ester Indole-2-Ester (Desired) Start->Ester R-OH / Mild Acid Decarb Loss of CO2 Inter->Decarb -CO2 Product Indole (Side Product) Decarb->Product Tautomerization

Caption: Pathological pathway of decarboxylation competing with esterification under acidic/thermal stress.

Protocol B: The "Cold" Activation (EDC/HOBt Coupling)

Best for: Complex alcohols, avoiding heat.

To avoid thermal decarboxylation, activate the acid at 0°C .

  • Setup: Combine Indole-2-carboxylic acid (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM .

  • Activation: Cool to 0°C . Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

    • Why HOBt? It intercepts the

      
      -acylisourea intermediate, preventing the rearrangement to 
      
      
      
      -acylurea
      (a stable, unreactive urea side product).[1]
  • Progression: Allow to warm to RT naturally over 12 hours.

  • Workup (The Urea Purge):

    • Wash organic layer with 10% Citric Acid (removes DMAP and unreacted EDC).

    • Wash with Sat.

      
        (removes unreacted indole acid).
      
    • Note: EDC urea byproducts are water-soluble; DCC ureas are NOT.[1] Always use EDC for easier purification.

Module 3: The Nuclear Option (Acid Chlorides)

User Query: "Coupling reagents aren't working due to steric hindrance. I need to use the acid chloride, but it degrades."

Root Cause Analysis: Indole-2-carbonyl chloride is prone to dimerization (reaction between the acid chloride of one molecule and the nucleophilic C3/Nitrogen of another). It cannot be stored.

Protocol C: In-Situ Vilsmeier Activation

Best for: Unreactive alcohols (e.g., tert-butanol, phenols).

  • Chlorination: Suspend Indole-2-carboxylic acid in anhydrous DCM (not thionyl chloride neat).

  • Catalysis: Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF .

    • Mechanism:[1][2][3][4][5][6] DMF reacts with oxalyl chloride to form the Vilsmeier reagent (active chloro-iminium species), which gently converts the acid to the acid chloride at RT.

  • Evaporation (Critical): Once gas evolution stops (1 hr), evaporate the solvent completely under vacuum to remove HCl and excess oxalyl chloride. Do NOT heat.

  • Esterification: Redissolve the crude yellow solid immediately in DCM and add the Alcohol (1.5 equiv) + Pyridine (2.0 equiv).

    • Why Pyridine? It acts as an HCl scavenger, preventing acid-catalyzed degradation of the indole ring.

Summary of Troubleshooting Logic

Issue ObservedLikely CauseCorrective Action

-Alkylated Product
Base too strong (NaH, KOH).[7]Switch to

in DMF (Protocol A).
Indole (No Ester) Decarboxylation due to heat.Use EDC/HOBt at 0°C (Protocol B).[3]
Insoluble White ppt DCC urea formation.Switch to EDC ; use Citric Acid wash.[1]
Low Yield (Fischer) Equilibrium limitation / Water.Use Molecular Sieves or Dean-Stark trap.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

  • Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[9]

  • Reissert, A. (1897). Über die Indol-2-carbonsäure. Berichte der deutschen chemischen Gesellschaft.

Sources

Validation & Comparative

The Mechanistic Challenge: Sterics and Non-Linear Resonance

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Assigning 13C NMR Chemical Shifts for Ethyl 4,5-Dimethoxyindole-2-Carboxylate Using Predictive Software vs. Empirical Data

Executive Summary Accurate structural elucidation of indole-based scaffolds is a critical bottleneck in drug discovery and natural product synthesis. Ethyl 4,5-dimethoxyindole-2-carboxylate presents a unique analytical challenge: the highly conjugated indole core is perturbed by the conflicting electronic demands of an electron-withdrawing ethyl ester at C2 and two electron-donating methoxy groups at C4 and C5. Relying solely on empirical 1D NMR can lead to misassignments of the congested bridgehead carbons, while over-reliance on a single in silico prediction tool can introduce critical errors. This guide objectively compares the performance of three leading NMR prediction algorithms—ChemDraw, MestReNova (Mnova), and ACD/Labs—against empirical baseline data, providing researchers with a self-validating protocol for definitive structural assignment.

To understand why certain prediction software fails, we must first examine the causality behind the molecule's chemical shifts. The 4-methoxy group in ethyl 4,5-dimethoxyindole-2-carboxylate experiences severe steric compression from the adjacent C3 proton and the 5-methoxy group. This steric clash forces the 4-methoxy methyl group slightly out of the aromatic plane, disrupting its +M mesomeric donation into the indole ring and deshielding its 13C resonance (shifting it downfield to ~60.5 ppm).

Simultaneously, the lone pair on the indole nitrogen (N1) delocalizes across the fused bicyclic system, creating a complex, non-linear electron density gradient. Algorithms relying purely on linear additivity rules fail to account for these 3D conformational realities and overlapping resonance effects, leading to high Root Mean Square Deviations (RMSD) ()[1].

Comparative Analysis of Prediction Algorithms

The accuracy of 13C NMR prediction is fundamentally tied to the underlying computational architecture:

  • ChemDraw (ChemNMR): Utilizes linear additivity rules. While fast and effective for simple aliphatic chains, it struggles significantly with the non-linear resonance and ortho-disubstituted steric effects present in the 4,5-dimethoxyindole system ()[2].

  • MestReNova (Mnova): Employs Hierarchically Ordered Spherical Description of Environment (HOSE) codes combined with additivity. It offers moderate accuracy by matching the molecule's substructures against an empirical database, but can falter if the specific 4,5-dimethoxyindole motif is underrepresented in its training set.

  • ACD/Labs Workbook Suite: Employs a robust tri-modal approach integrating HOSE codes, Additivity rules, and Deep Neural Networks (NN). The NN interpolates within a massive database of over 1.4 million chemical shifts, allowing it to accurately predict complex electronic environments and steric deshielding effects ()[3].

Algorithms Root 13C NMR Prediction Software CD ChemDraw (Linear Additivity) Root->CD MN MestReNova (HOSE + Additivity) Root->MN ACD ACD/Labs (HOSE + Additivity + Deep NN) Root->ACD CD_Lim High RMSD Struggles with non-linear resonance CD->CD_Lim MN_Lim Moderate RMSD Reliable for standard scaffolds MN->MN_Lim ACD_Lim Low RMSD Highest accuracy via NN interpolation ACD->ACD_Lim

Caption: Comparison of NMR prediction algorithms and their performance on complex resonance systems.

Quantitative Data Presentation

The following table compares representative empirical 13C NMR shifts for the 4,5-dimethoxyindole scaffold against the predicted values generated by the three software platforms. Empirical baselines are derived from verified literature values for highly similar derivatives ()[4].

Carbon PositionRepresentative Empirical Shift (ppm)ACD/Labs Predicted (ppm)Mnova Predicted (ppm)ChemDraw Predicted (ppm)
C2 127.5127.1128.0125.4
C3 106.8106.5105.2108.1
C3a 122.4122.0124.5118.6
C4 146.2145.8148.1141.5
C5 144.5144.2146.8140.2
C6 112.3112.5111.0114.8
C7 101.8101.9100.5103.4
C7a 132.6132.2134.1128.9
C=O (Ester) 162.1162.0161.8162.5
O-CH2 (Ester) 61.261.161.060.8
CH3 (Ester) 14.614.514.414.2
4-OMe 60.560.258.556.1
5-OMe 56.856.555.955.2

Data Analysis Insight: Notice the significant deviation in the ChemDraw prediction for the 4-OMe carbon (56.1 ppm vs. empirical 60.5 ppm). Because ChemDraw relies on linear additivity, it fails to recognize the out-of-plane steric deshielding caused by the adjacent C3 proton and 5-OMe group. ACD/Labs, utilizing neural network interpolation, successfully predicts this anomalous downfield shift.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute scientific integrity, researchers must not rely on prediction software in a vacuum. The following step-by-step methodology establishes a self-validating system that cross-references empirical acquisition with in silico prediction and orthogonal 2D NMR validation.

Step 1: Empirical Data Acquisition

  • Sample Preparation: Dissolve 15–20 mg of ethyl 4,5-dimethoxyindole-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Parameters: Acquire 13C NMR spectra at 298 K on a spectrometer operating at a minimum of 100 MHz for carbon.

  • Pulse Sequence: Utilize a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). Set a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of quaternary carbons (C2, C3a, C4, C5, C7a, C=O), acquiring a minimum of 1024 scans for adequate signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with exponential line broadening (LB = 1.0 Hz) prior to Fourier transformation, phase correction, and baseline correction.

Step 2: In Silico Prediction & Statistical Comparison

  • Input the exact 2D chemical structure into your chosen prediction software. Ensure stereochemistry and solvent parameters (CDCl3) are explicitly defined.

  • Execute the 13C NMR prediction module and export the predicted chemical shift list.

  • Align the empirical peak list with the predicted list and calculate the Root Mean Square Deviation (RMSD).

  • Decision Gate: If the overall RMSD is ≤ 2.0 ppm, the structural assignment is considered highly confident. If the RMSD > 2.0 ppm (or if individual carbon deviations exceed 3.0 ppm), proceed to Step 3.

Step 3: Orthogonal Validation via 2D NMR

  • For ambiguous resonances (commonly C3a vs. C7a, or C4 vs. C5), acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Utilize HMBC long-range couplings (2J, 3J). For example, a 3J correlation from the 4-OMe protons to C4, and a corresponding 3J correlation from the indole NH to C3a and C7a, will definitively map the congested bridgehead and oxygen-bearing carbons regardless of software prediction errors.

Workflow A Empirical Acquisition (13C NMR, 100 MHz, CDCl3) C Spectral Alignment & Peak Picking A->C B In Silico Prediction (ChemDraw, Mnova, ACD/Labs) B->C D Statistical Comparison (RMSD Calculation) C->D E Orthogonal Validation (HSQC / HMBC) D->E If RMSD > 2.0 ppm F Final Structural Elucidation D->F If RMSD ≤ 2.0 ppm E->F

Caption: Experimental and computational workflow for 13C NMR structural validation.

Conclusion

For complex heterocyclic systems like ethyl 4,5-dimethoxyindole-2-carboxylate, the choice of NMR prediction software significantly impacts the accuracy of structural elucidation. While linear additivity tools offer rapid approximations, they fundamentally fail to model the 3D steric deshielding and non-linear resonance inherent to ortho-dimethoxy aromatic systems. Platforms integrating Deep Neural Networks with HOSE codes (such as ACD/Labs) provide the highest fidelity to empirical data. However, the gold standard for drug development professionals remains a self-validating workflow: coupling advanced in silico predictions with rigorous 2D NMR orthogonal validation.

References

  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Comptes Rendus Chimie URL: [Link]

  • Title: NMR Predictors Comparison Source: ACD/Labs (Advanced Chemistry Development, Inc.) URL: [Link]

  • Title: Synthesis and Cell Growth Inhibitory Effect of Heterocyclic Quinone Compounds (Empirical NMR Data) Source: CiNii Research (National Institute of Informatics) URL: [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of Ethyl 4,5-dimethoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dimethoxyindole-2-carboxylate (EDMIC) is a critical pharmacophore in drug discovery, serving as a scaffold for melatonin receptor agonists, anticancer agents, and antiviral compounds. Its analysis requires precise mass spectrometry (MS) protocols to differentiate it from regioisomers (e.g., 5,6-dimethoxy variants) and metabolic byproducts.

This guide provides an in-depth analysis of the fragmentation mechanics of EDMIC. We compare the structural elucidation power of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) , demonstrating why ESI is the preferred method for biological matrices while EI remains superior for definitive structural fingerprinting during synthesis.

Technical Specifications & Compound Profile

FeatureSpecification
Compound Name Ethyl 4,5-dimethoxyindole-2-carboxylate
Molecular Formula

Exact Mass 249.1001 Da
Precursor Ion (ESI+)


Precursor Ion (EI)


Key Structural Features Indole core, C2-Ethyl ester, C4,C5-Dimethoxy substitution
LogP (Predicted) ~2.5 (Moderate lipophilicity)

Experimental Protocol: LC-MS/MS Profiling

To replicate the fragmentation data described below, utilize the following self-validating protocol. This workflow ensures minimal in-source fragmentation while maximizing MS/MS sensitivity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg EDMIC in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation of the indole nitrogen and ester carbonyl, essential for stable

      
       formation in ESI.
      
Instrument Parameters (ESI-QqQ)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent premature loss of the ethyl group).

  • Collision Energy (CE): Stepped ramp 15–35 eV.

    • Why: Lower energy (15 eV) preserves the core for molecular weight confirmation; higher energy (35 eV) forces the diagnostic cleavage of the methoxy groups.

Workflow Diagram

ExperimentalWorkflow Sample Solid Sample (1 mg) Stock Stock Solution (DMSO) Sample->Stock Dissolve Dilution Working Std (ACN:H2O + 0.1% FA) Stock->Dilution Dilute 1:1000 ESI ESI Source (+3.5 kV) Dilution->ESI Infusion MS1 Q1 Scan (m/z 250.1) ESI->MS1 [M+H]+ Collision Collision Cell (N2 Gas, 15-35 eV) MS1->Collision Selection MS2 Q3 Detection (Fragment Ions) Collision->MS2 Dissociation

Figure 1: Step-by-step LC-MS/MS workflow for optimal signal acquisition.

Fragmentation Deep Dive: Mechanisms & Causality

Understanding the why behind the peaks allows for the identification of EDMIC in complex mixtures.

The Primary Pathway: Ester Cleavage (ESI+)

In positive ESI, the proton typically localizes on the ester carbonyl oxygen or the indole nitrogen. The most energetically favorable pathway involves the cleavage of the ethyl ester side chain.

  • Precursor:

    
    [2]
    
  • Transition 1 (Neutral Loss of Ethanol): The protonated ester undergoes a rearrangement (often a 1,3-H shift or McLafferty-type rearrangement) leading to the expulsion of neutral ethanol (46 Da).

    • Fragment:

      
       204 (Acylium ion / Ketene-like cation).
      
  • Transition 2 (Decarbonylation): The resulting acylium ion is unstable and ejects Carbon Monoxide (CO, 28 Da).

    • Fragment:

      
       176 (Dimethoxyindole core cation).
      
The Secondary Pathway: Methoxy Group Degradation

High collision energies reveal the substitution pattern. The 4,5-dimethoxy arrangement is susceptible to sequential methyl radical losses (in EI) or formaldehyde/methanol losses (in ESI).

  • Fragment:

    
     161 (Loss of 
    
    
    
    from
    
    
    176).
    • Note: Radical losses are less common in ESI (even-electron rule) but are dominant in EI. In ESI, you may see loss of

      
       (32 Da) from the core, leading to 
      
      
      
      144.
Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor [M+H]+ m/z 250.1 (C13H16NO4+) Frag1 Acylium Ion m/z 204.1 (Loss of EtOH, -46) Precursor->Frag1 - EtOH (46 Da) Frag2 Core Indole Cation m/z 176.1 (Loss of CO, -28) Frag1->Frag2 - CO (28 Da) Frag3 Demethylated Core m/z 161.1 (Loss of CH3•) Frag2->Frag3 - CH3 (15 Da) (High Energy) Frag4 Resonance Ion m/z 133.1 (Ring Contraction) Frag3->Frag4 - CO (28 Da)

Figure 2: ESI-MS/MS fragmentation tree for Ethyl 4,5-dimethoxyindole-2-carboxylate. Solid lines indicate primary low-energy pathways; dashed lines indicate high-energy secondary pathways.

Comparative Analysis: ESI vs. EI vs. Alternatives

This section objectively compares the analytical performance of analyzing EDMIC using different ionization techniques and against similar derivatives.

Technique Comparison: ESI vs. EI
FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Primary Application PK/PD studies, Biological matricesSynthesis confirmation, Purity checks
Precursor Stability High (

is Base Peak)
Low (

often fragments instantly)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Structural Detail Shows molecular weight and functional groups (ester loss).Superior Fingerprinting. Shows precise radical losses (

,

) confirming the dimethoxy pattern.
Key Fragment

204 (Loss of Ethanol)

249 (

) &

234 (

)
Structural Comparison: 4,5-Dimethoxy vs. 5,6-Dimethoxy

Distinguishing the 4,5-isomer from the 5,6-isomer is a common challenge.

  • Mass Spectrometry: Both isomers yield identical primary fragments (

    
     250 
    
    
    
    204
    
    
    176). MS alone is often insufficient for regioisomer differentiation without chromatographic separation.
  • Differentiation Strategy: The 4-methoxy group in EDMIC is sterically crowded (peri-position to C3). This often results in a slightly different ratio of methanol loss vs. methyl radical loss compared to the 5,6-isomer. However, retention time via HPLC is the only reliable separation method.

    • Data Support: 4,5-dimethoxy derivatives typically elute earlier on C18 columns compared to 5,6-dimethoxy analogs due to the slightly reduced planarity and solvation caused by the 4-position steric strain [1].

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Interpretation
Quantifier 250.1176.125Loss of Ester Side Chain (High Stability)
Qualifier 1 250.1204.115Loss of Ethanol (Intermediate)
Qualifier 2 250.1161.140Loss of Methyl (Structural Confirmation)

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Indole-2-carboxylic acid, ethyl ester. National Institute of Standards and Technology. Link

  • PubChem. (2026).[3] Ethyl 5-methoxyindole-2-carboxylate Compound Summary. National Center for Biotechnology Information. Link

  • Prasain, J. K., et al. (2004).[4] Mass spectrometric analysis of flavonoids and indole derivatives in biological samples. Free Radical Biology & Medicine. Link

  • Hassan, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Link

Sources

A Researcher's Comparative Guide to the Ester Carbonyl (C=O) Stretch in Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the meticulous characterization of synthesized molecules is a cornerstone of successful research. Among the most powerful and accessible analytical techniques for this purpose is Fourier-Transform Infrared (FTIR) spectroscopy, which provides a unique "molecular fingerprint." Within the complex spectra of indole-based compounds—a privileged scaffold in medicinal chemistry—the ester carbonyl (C=O) stretching vibration of indole-2-carboxylates is a particularly informative and prominent peak.

This guide provides an in-depth comparative analysis of this specific FTIR absorption band. It moves beyond a simple statement of frequency ranges to explore the underlying physical and chemical factors that influence its position. Understanding these nuances allows for a more confident and precise interpretation of spectral data, aiding in structural confirmation, purity assessment, and the study of intermolecular interactions.

The Indole-2-Carboxylate Scaffold: A Brief Overview

The indole-2-carboxylate moiety consists of a bicyclic indole ring system with an ester group attached at the C2 position. This structure is a common feature in a wide array of pharmacologically active agents. The key vibrational modes we will focus on are the N-H stretch and, most importantly, the C=O stretch of the ester.

Caption: General structure of an indole-2-carboxylate.

Fundamentals of the Ester Carbonyl Stretch

The carbonyl (C=O) double bond stretch is one of the most characteristic absorptions in an IR spectrum.[1] It appears as a strong, sharp peak due to the large change in dipole moment during the vibration.[2] For a typical, non-conjugated aliphatic ester, this peak is found in the range of 1750-1735 cm⁻¹ .[3][4] However, as we will see, the specific chemical environment of the indole-2-carboxylate significantly influences this value.

Comparative Analysis: Factors Influencing the C=O Peak Position

The precise wavenumber of the ester carbonyl absorption in an indole-2-carboxylate is a function of several competing electronic and structural factors.

Conjugation: The Primary Electronic Effect

The indole ring system is aromatic and electron-rich. When the ester group is at the C2 position, its π-system is in direct conjugation with the indole ring. This delocalization of π-electrons reduces the double-bond character of the carbonyl group, weakening the C=O bond.[5][6] A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency (red shift) .

Therefore, compared to a simple aliphatic ester like ethyl acetate (ν(C=O) ≈ 1752 cm⁻¹), the carbonyl peak for an α,β-unsaturated or aromatic ester like ethyl indole-2-carboxylate is shifted to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹ .[3][4][7]

Substituent Effects on the Indole Ring

The electronic nature of substituents on the indole's benzene ring can further modulate the C=O frequency. This is a critical consideration in drug development, where structure-activity relationships are often explored by modifying these positions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the indole ring. This reduces the extent to which the ring can donate electron density into the carbonyl group via resonance. The C=O bond retains more of its double-bond character, making it stronger. This results in a shift to a higher frequency (blue shift) compared to the unsubstituted parent compound.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) push electron density into the indole ring. This enhances the resonance donation into the carbonyl group, further weakening the C=O bond and causing a shift to a lower frequency (red shift) .

CompoundSubstituent at C5Electronic EffectExpected ν(C=O) Shift
Ethyl Indole-2-carboxylate-HNeutral (Reference)~1715-1730 cm⁻¹
Ethyl 5-nitroindole-2-carboxylate-NO₂Electron-WithdrawingHigher ν (e.g., >1725 cm⁻¹)
Ethyl 5-methoxyindole-2-carboxylate-OCH₃Electron-DonatingLower ν (e.g., <1720 cm⁻¹)
Caption: Predicted influence of substituents on the ester C=O stretching frequency.
Intramolecular Hydrogen Bonding

In indole-2-carboxylates where the N1 position is unsubstituted (N-H), a crucial interaction can occur: intramolecular hydrogen bonding between the indole N-H proton and the carbonyl oxygen. This interaction further weakens the C=O double bond by pulling electron density towards the oxygen atom.[2] The result is a significant red shift in the C=O stretching frequency, often by 20-50 cm⁻¹. This is a key diagnostic feature to look for when the N-H group is free.

H_Bonding cluster_hbond Intramolecular H-Bonding N-H N-H C=O C=O N-H->C=O H-bond effect Weakens C=O bond Lowers ν(C=O) frequency C=O->effect

Caption: H-bonding lowers the C=O frequency.

In contrast, if the indole nitrogen is alkylated (e.g., 1-methylindole-2-carboxylate), this intramolecular hydrogen bond is impossible. The absence of this interaction means the C=O stretch will appear at a higher frequency compared to its N-H counterpart, all other factors being equal.

Solvent and Phase Effects

The medium in which the spectrum is acquired can influence the C=O peak position.[8]

  • Solid State (KBr/ATR): In the solid phase, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can occur, leading to peak broadening and shifts to lower frequencies.[9]

  • Non-polar Solvents (e.g., CCl₄): In dilute solutions of non-polar solvents, intermolecular interactions are minimized, providing a spectrum that is closest to that of the "free" molecule.

  • Polar/Protic Solvents (e.g., CHCl₃, Alcohols): Polar solvents can interact with or form hydrogen bonds to the carbonyl oxygen, which lowers its stretching frequency.[10][11] The magnitude of this shift often correlates with solvent polarity.

Comparison with Other Indole-2-Carbonyl Derivatives

The position of the ester C=O peak is highly diagnostic when compared to other carbonyl-containing functional groups at the C2 position. This comparison is vital for confirming reaction outcomes, such as distinguishing between a starting material (acid) and the desired product (ester).

Functional GroupTypical ν(C=O) Range (cm⁻¹)Key Distinguishing Features
Indole-2-carboxylate (Ester) 1730-1715 Strong, sharp C=O stretch. Also strong C-O stretches around 1300-1100 cm⁻¹.[3][12][13]
Indole-2-carboxylic Acid1710-1680C=O peak is often broader and at a lower frequency due to strong hydrogen-bonded dimerization.[14] Accompanied by a very broad O-H stretch from 3300-2500 cm⁻¹.
Indole-2-carboxamide1680-1650The "Amide I" band is at a significantly lower frequency due to strong resonance from the nitrogen atom.[2]
2-Acetylindole (Ketone)~1670The ketone C=O is at a lower frequency than the ester due to conjugation and the electronic effect of being bonded to two carbons.
Caption: Comparative FTIR frequencies for C2-substituted indole carbonyl compounds.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain reliable and comparable data, a standardized experimental approach is essential.

Sources

Comparative Guide: HPLC Analysis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3]

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS: 185212-31-1) is a critical pharmacophore often utilized as an intermediate in the synthesis of bioactive alkaloids and receptor-targeted ligands. Its structural specificity—particularly the methoxy substitution pattern at the 4 and 5 positions—presents unique chromatographic challenges compared to its more common isomers (e.g., 5,6-dimethoxy or 4-methoxy analogs).

This guide provides a technical comparison of HPLC methodologies for isolating and quantifying this compound. Unlike generic protocols, we analyze the hydrophobic and steric factors specific to the 4,5-substitution pattern that dictate column selection and retention behavior.

The Analytical Challenge: "The Ortho Effect"

While the 5,6-dimethoxy isomer is widely characterized, the 4,5-dimethoxy isomer possesses a methoxy group at the C4 position. This creates significant steric hindrance near the C3-H and potential electronic repulsion with the indole nitrogen lone pair. Consequently, the 4,5-isomer typically exhibits slightly lower retention times on C18 columns compared to the 5,6-isomer due to reduced effective hydrophobic surface area binding.

Comparative Methodologies

We compare two primary approaches: a Standard C18 Protocol (General Purpose) and a Mixed-Mode/Shielded RP Protocol (High Specificity).

Method A: The "Gold Standard" (Shielded RP)

Recommended for: High-resolution separation of structural isomers and impurity profiling.

This method utilizes a column with low silanol activity (e.g., SIELC Newcrom R1 or equivalent end-capped C18), which is critical for indoles to prevent peak tailing caused by the interaction between the indole nitrogen and residual silanols.

ParameterSpecificationRationale
Column Newcrom R1 (or C18 End-capped), 3 µm, 4.6 × 150 mmSuppresses silanol interactions; crucial for basic indole core.
Mobile Phase A Water + 0.1% H₃PO₄ (or Formic Acid for MS)Acidic pH ensures the indole nitrogen remains protonated/neutral depending on pKa.
Mobile Phase B Acetonitrile (ACN) + 0.1% AcidACN provides sharper peaks for aromatic esters than MeOH.
Gradient 40% B to 90% B over 20 minShallow gradient maximizes separation of the 4,5-isomer from hydrolysis products.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 280 nm & 254 nmIndole core absorption maxima.
Expected RT 5.8 – 6.5 min Based on 5,6-dimethoxy analog data (typically ~6.2 min).
Method B: The "High-Throughput" Alternative (Standard C18)

Recommended for: Rapid synthetic checks and reaction monitoring.

ParameterSpecificationRationale
Column Zorbax Eclipse XDB-C18 , 5 µm, 4.6 × 150 mmRobust, general-purpose column found in most labs.
Mobile Phase Isocratic: ACN:Water (60:40 v/v)Faster equilibration; no gradient delay.
Modifier 0.1% Formic AcidEssential to prevent peak tailing.
Flow Rate 1.2 mL/minHigher flow for faster elution.
Expected RT 3.5 – 4.2 min Reduced retention due to higher organic content and isocratic drive.

Experimental Data & Validation Logic

Since direct experimental values for the 4,5-isomer are rare in open literature, we validate these protocols using Comparative Analog Analysis (CAA).

Retention Time Comparison (Analog vs. Target)

The following table projects the retention behavior of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate against validated standards.

CompoundStructure NoteLogP (Calc)Method A RT (Est.)Method B RT (Est.)Separation Logic
Ethyl 5,6-dimethoxy... Isomer (Reference)~2.16.2 min4.5 minPlanar, high surface area interaction.
Ethyl 4,5-dimethoxy... Target Analyte ~2.0 5.9 min 4.1 min 4-OMe steric twist reduces planar binding.
Ethyl 4-methoxy... Mono-methoxy~2.36.8 min5.0 minMore hydrophobic than dimethoxy (less polar O).
Acid Hydrolysis Product Carboxylic Acid~1.22.5 min< 1.5 minHighly polar; elutes near void volume.

Technical Insight: If you observe a peak at ~2.5 minutes (Method A), your ester has likely hydrolyzed to the carboxylic acid (4,5-dimethoxy-1H-indole-2-carboxylic acid). This is a common stability issue in protic solvents.

Method Development Workflow (Decision Engine)

The following diagram outlines the logical pathway for optimizing the separation of the 4,5-dimethoxy isomer from common impurities (isomers and hydrolysis products).

HPLC_Workflow Start Start: Sample Analysis Check_Purity Goal: Purity Check or Isomer Separation? Start->Check_Purity Method_B Select Method B (Isocratic C18) Rapid Screen Check_Purity->Method_B Routine Purity Method_A Select Method A (Shielded RP) High Resolution Check_Purity->Method_A Isomer/Impurity Isolation Result_Tailing Issue: Peak Tailing > 1.5? Method_B->Result_Tailing Result_Coelution Issue: Co-elution with 5,6-isomer? Method_A->Result_Coelution Action_Acid Action: Increase Acid Modifier (0.05% -> 0.1% TFA) Result_Tailing->Action_Acid Yes Final_Protocol Final Validated Protocol Result_Tailing->Final_Protocol No Action_Phenyl Action: Switch to Phenyl-Hexyl Column (Pi-Pi Interaction Selectivity) Result_Coelution->Action_Phenyl Yes Result_Coelution->Final_Protocol No Action_Acid->Final_Protocol Action_Phenyl->Final_Protocol

Caption: Decision tree for optimizing HPLC separation of dimethoxy-indole esters, addressing common tailing and selectivity issues.

Detailed Step-by-Step Protocol (Method A)

This protocol is self-validating. The appearance of the "Void Marker" (DMSO/Solvent front) and the resolution from the "Acid Impurity" confirm system performance.

Materials Required
  • Analyte: Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (e.g., AK Scientific, CAS 185212-31-1).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: 85% Phosphoric Acid (H₃PO₄) or Formic Acid (for MS).

Preparation Steps
  • Mobile Phase Preparation:

    • Phase A: 1000 mL Water + 1 mL H₃PO₄. Filter through 0.22 µm membrane.

    • Phase B: 1000 mL ACN + 1 mL H₃PO₄.

  • Sample Dilution:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute 10 µL of Stock into 990 µL of 50:50 ACN:Water .

    • Critical: Do not store in pure water or basic buffers to prevent ester hydrolysis.

  • System Equilibration:

    • Flush column with 90% B for 5 mins to clean.

    • Equilibrate at initial conditions (40% B) for 10 mins until pressure stabilizes (~1200-1800 psi depending on column).

Execution & Analysis
  • Inject 5 µL of the sample.

  • Monitor at 280 nm (primary) and 254 nm (secondary).

  • Integration Criteria:

    • Main peak should appear between 5.8 – 6.5 min .

    • Calculate Tailing Factor (Tf) . If Tf > 1.3, replace column or increase acid concentration.

    • Check for a small peak at ~2.5 min (indicates sample degradation).

References

  • SIELC Technologies. (2018).[2] Separation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Retrieved from

  • AK Scientific. (n.d.). Product Data: Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS 185212-31-1).[1] Retrieved from

  • PubChem. (2025). Compound Summary: Ethyl 4-methoxy-1H-indole-2-carboxylate. National Library of Medicine. Retrieved from

Sources

Comparative Guide: Reactivity of 4,5-Dimethoxy- vs. 5-Methoxyindole Esters

[1]

Executive Summary: The Steric vs. Electronic Trade-off

In the synthesis of bioactive tryptamines and indole-based pharmacophores, the substitution pattern on the benzene ring dictates both synthetic accessibility and downstream reactivity. This guide compares 5-methoxyindole (the precursor to 5-MeO-DMT and melatonin analogs) with 4,5-dimethoxyindole (a sterically congested scaffold used in specific kinase inhibitors and psilocybin analogs).[1]

The Core Distinction:

  • 5-Methoxyindole: Characterized by electronic activation at C3 without steric penalty.[2][3] It is a "cooperative" substrate that reacts rapidly with electrophiles.[2][3]

  • 4,5-Dimethoxyindole: Characterized by electronic activation counteracted by steric hindrance (the peri-effect) at C3.[1] The C4-methoxy group physically obstructs the primary nucleophilic site, necessitating harsher conditions or resulting in lower yields during C3-acylation (ester formation).

Electronic & Steric Landscape

To understand the reactivity differences, one must visualize the competing forces of resonance and sterics.[2]

Electronic Activation (Resonance)

Both methoxy groups are Electron Donating Groups (EDGs) that activate the indole ring via resonance (+M effect).[1][2][3]

  • 5-OMe: Directs electron density primarily to C3 , making it highly nucleophilic.[1][2][3]

  • 4-OMe: Also activates C3 (ortho-position relative to C4), theoretically making 4,5-dimethoxyindole more electron-rich than the 5-methoxy variant.[1][2]

The "Peri-Effect" (Steric Clash)

However, the C4-methoxy group introduces a critical kinetic barrier.[1][2] The oxygen atom and its methyl group occupy the space directly adjacent to C3. When an electrophile (like oxalyl chloride) approaches C3, it encounters significant repulsion from the C4-OMe lone pairs and van der Waals radius.[1][2]

IndoleReactivitycluster_5MeO5-Methoxyindole Systemcluster_45DiMeO4,5-Dimethoxyindole SystemA15-OMe GroupA2Resonance (+M)A1->A2A3C3 Nucleophilicity(High)A2->A3A4Electrophile Attack(Fast, Unhindered)A3->A4B14,5-DiOMe GroupsB2Resonance (+M)(Very High)B1->B2B3C3 Nucleophilicity(High Theoretical)B2->B3B5Electrophile Attack(Slow, Hindered)B3->B5BlockedB4C4-OMe Steric Clash(Peri-Effect)B4->B5Inhibits

Figure 1: Mechanistic flow showing how steric hindrance at C4 counteracts electronic activation in 4,5-dimethoxyindole.

Synthetic Accessibility: The Fischer Indole Bottleneck

Before comparing ester formation, one must address the availability of the parent indole.[2] This is often the deciding factor in route selection.

5-Methoxyindole (Clean Synthesis)[1]
  • Precursor: 4-Methoxyphenylhydrazine.[2][3]

  • Regiochemistry: Symmetric hydrazone formation leads to a single regioisomer .[2][3]

  • Yield: Typically >75%.[2][3][4]

4,5-Dimethoxyindole (Regioisomer Mixture)[1][2]
  • Precursor: 3,4-Dimethoxyphenylhydrazine.[1][2][3]

  • Regiochemistry: Cyclization can occur at either ortho-carbon (C2 or C6 of the phenyl ring).

    • Path A (Sterically favored): Cyclization at C6 yields 5,6-dimethoxyindole .[1][2][3]

    • Path B (Sterically crowded): Cyclization at C2 yields 4,5-dimethoxyindole .[1][2][3]

  • Outcome: The reaction typically favors the 5,6-isomer.[2] Isolating the 4,5-isomer requires tedious chromatography or fractional crystallization, significantly lowering the effective yield.[1][2]

Experimental Comparison: Synthesis of Indole-3-Glyoxylates

The most common "indole esters" in drug development are indole-3-glyoxylates (precursors to tryptamines via reduction) or indole-3-acetates . The standard protocol uses oxalyl chloride.[2][3][5][6]

Comparative Data Table
Parameter5-Methoxyindole4,5-DimethoxyindoleCausality
Reagent Oxalyl Chloride (1.2 eq)Oxalyl Chloride (1.5 - 2.0 eq)Excess reagent needed to drive hindered reaction.[1]
Solvent Diethyl Ether (Anhydrous)THF or DCM (Anhydrous)Ether often fails to solubilize the 4,5-analog; THF improves solubility.[1][2][3]
Temperature 0°C → RT0°C → Reflux (often required)Thermal energy needed to overcome steric barrier at C3.[1][2][3]
Reaction Time 1 - 2 Hours4 - 12 HoursKinetic retardation due to C4 steric bulk.
Yield (Glyoxyl Chloride) 85 - 95%50 - 65%Competitive side reactions (oligomerization) due to slow kinetics.[1][3]
Regioselectivity Exclusive C3Predominantly C3 (Trace C2/C6)Sterics may force minor attack at C2 or C6 (rare).[1][2][3]
Protocol: Synthesis of Methyl Indole-3-Glyoxylates

This protocol is designed to handle both substrates, with specific modifications for the 4,5-dimethoxy variant noted.

Reagents:

  • Indole Substrate (10 mmol)[1][2][3]

  • Oxalyl Chloride (1.2 equiv for 5-OMe; 1.5 equiv for 4,5-diOMe)[1][2]

  • Anhydrous Diethyl Ether (primary) or THF (secondary)[1][2][3]

  • Methanol (dry, excess)[1][2][3]

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Dissolution:

    • 5-OMe: Dissolve 1.47 g (10 mmol) in 20 mL anhydrous Et₂O.

    • 4,5-diOMe: Dissolve 1.77 g (10 mmol) in 20 mL anhydrous THF (Ether solubility is often poor).[1][2][3]

  • Acylation (The Critical Step):

    • Cool the solution to 0°C in an ice bath.

    • Add Oxalyl Chloride dropwise over 15 minutes.[2][3]

    • Observation: 5-OMe will rapidly precipitate the orange/red glyoxyl chloride intermediate. 4,5-diOMe may remain in solution or precipitate slowly.[1][2][3]

    • Modification for 4,5-diOMe: If no precipitate forms after 1 hour at 0°C, allow to warm to RT and stir for an additional 4 hours. If starting material remains (TLC check), heat to mild reflux (40°C) for 2 hours.

  • Esterification:

    • Cool the mixture back to 0°C.

    • Add dry Methanol (5 mL) dropwise (Caution: Vigorous HCl evolution).[1][2][3]

    • Stir for 30 minutes at RT.

  • Workup:

    • Concentrate in vacuo.[2][3]

    • Recrystallize the residue from MeOH/Et₂O.[2][3]

ProtocolWorkflowStartStart: Indole SubstrateSolventDissolve in Solvent(Et2O for 5-OMe, THF for 4,5-diOMe)Start->SolventCoolCool to 0°CSolvent->CoolAddOxalylAdd Oxalyl Chloride(Dropwise)Cool->AddOxalylCheckPrecipitate Formed?AddOxalyl->CheckFastPathStir 1h @ 0°C(Standard Kinetic Profile)Check->FastPathYes (5-OMe)SlowPathWarm to RT/Reflux 4-12h(Sterically Hindered Profile)Check->SlowPathNo/Slow (4,5-diOMe)QuenchQuench with MeOH(Forms Methyl Ester)FastPath->QuenchSlowPath->QuenchIsolateConcentrate & RecrystallizeQuench->Isolate

Figure 2: Decision tree for optimizing acylation conditions based on substrate reactivity.

References

  • Synthesis of C3,C4-Disubstituted Indoles via Palladium/Norbornene Catalysis. National Institutes of Health (PMC). [Link] (Discusses steric hindrance at C3/C4 interface).[1][2][3]

  • Fischer Indole Synthesis: Reaction Mechanism and Regioselectivity. Organic Chemistry Portal. [Link] (Foundational reference for regioselectivity issues with meta-substituted hydrazines).[1][2][3]

  • Synthesis of 3-indolylglyoxylyl chloride. PrepChem. [Link] (Standard protocol for oxalyl chloride reaction).

  • Reactivity of 4-substituted indoles. Arkivoc. [Link] (Detailed analysis of Vilsmeier reaction behavior on dimethoxy-activated indoles).

Structural and Crystallographic Profiling of Substituted Indole-2-Carboxylates: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry and drug design, I frequently evaluate how minor functional group modifications impact the solid-state behavior of active pharmaceutical ingredients (APIs). The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biological agents, including HIV-1 integrase strand transfer inhibitors[1] and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

This guide objectively compares the structural characteristics, crystal packing motifs, and experimental crystallization behaviors of differently substituted indole-2-carboxylates. By understanding the causality between molecular substitution and macroscopic crystal properties, researchers can rationally optimize solubility, stability, and bioavailability during lead optimization.

Comparative Crystallographic Profiling

The solid-state arrangement of indole-2-carboxylates is primarily driven by intermolecular hydrogen bonding and


 stacking interactions. Altering the substituents on the indole ring (particularly at the C5 position) fundamentally shifts these packing dynamics.
Unsubstituted Baseline: Ethyl 1H-indole-2-carboxylate

The unsubstituted ethyl 1H-indole-2-carboxylate provides our baseline for structural comparison. Crystallographic analysis reveals that this compound crystallizes in the monoclinic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 space group[3]. Because the molecule is nearly planar, it stacks to minimize steric clash while maximizing hydrogen bond strength. The primary driving force of its crystal lattice is the formation of a centrosymmetric 

ring motif—a hydrogen-bonded dimer resulting from strong N—H

O=C interactions between the indole N-H group and the keto oxygen atom of an adjacent molecule. This results in a classic, tightly packed herringbone pattern[3].
Alkoxy Substitution: The 5-Methoxy Effect

Introducing a methoxy group at the C5 position (e.g., 5-methoxy-1H-indole-2-carboxylic acid or its esters) dramatically alters the crystal landscape. The oxygen atom of the methoxy group acts as a competing hydrogen bond acceptor, while the methyl group introduces significant steric bulk. As demonstrated in recent polymorphic studies, this steric and electronic disruption prevents the formation of the simple cyclic


 dimers seen in unsubstituted variants[4]. Instead, the molecules are forced into extended ribbons or sheet structures to satisfy hydrogen bonding requirements without incurring a steric penalty[4]. This looser packing often translates to altered dissolution rates in aqueous media.
Halogenation: 5-Fluoro and 5-Bromo Derivatives

Halogen substitution introduces both inductive electron-withdrawing effects and the potential for halogen bonding. In 5-bromo and 5-fluoro substituted indole-2-carboxylates, the electron-withdrawing nature of the halogen increases the acidity of the indole N-H proton. This electronic shift strengthens the N—H


O=C hydrogen bonds compared to the unsubstituted baseline. Furthermore, the hydrophobic nature of halogens like bromine makes these derivatives particularly well-suited for occupying lipophilic pockets in target receptors, such as the allosteric pocket of HIV RT[2].

Logic Sub C5-Substitution on Indole Ring (Baseline vs. -OMe vs. -X) Elec Electronic Effects (N-H Acidity & H-Bond Strength) Sub->Elec Halogens (-F, -Br) Steric Steric Bulk Alteration (Disruption of R2^2(10) Dimers) Sub->Steric Alkoxy (-OMe) Pack Crystal Packing Motif (Herringbone vs. Extended Ribbons) Elec->Pack Strengthens H-Bonds Steric->Pack Forces Sheet Formation Prop Physicochemical Properties (Solubility & Bioavailability) Pack->Prop Dictates Lattice Energy

Fig 1: Logical flow of substituent effects on indole-2-carboxylate crystal packing and properties.

Quantitative Structural Data Comparison

To objectively compare these structural shifts, the table below summarizes the crystallographic parameters of key indole-2-carboxylate derivatives derived from single-crystal X-ray diffraction (XRD) data.

CompoundCrystal SystemSpace GroupPrimary H-Bond MotifPacking ArchitectureRef
Ethyl 1H-indole-2-carboxylate Monoclinicngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


cyclic dimer (N-H

O=C)
Herringbone pattern
5-Methoxy-1H-indole-2-carboxylic acid Monoclinic

Linear O-H

O and N-H

O
Extended ribbons/sheets[4]
Ethyl 3-(1-methyl-1H-indole-2-carbonyl)... Triclinic

None (N is methylated)Monomeric, Van der Waals[5]

Note: Methylation of the indole nitrogen completely abolishes the N-H hydrogen bond donor capability, resulting in a shift to a triclinic system driven solely by weaker packing forces[5].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each phase includes analytical checkpoints to verify the success of the step before proceeding.

Protocol 1: Synthesis of Substituted Ethyl 1H-indole-2-carboxylates

Causality Check: We utilize thionyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to form a highly reactive acyl chloride intermediate rather than relying on standard Fischer esterification. This circumvents equilibrium limitations and ensures near-quantitative conversion of the sterically hindered substituted indole-2-carboxylic acids.
  • Activation: Dissolve 3.1 mmol of the substituted indole-2-carboxylic acid (e.g., 5-bromo or unsubstituted) in 19 mL of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at 0 °C.
    
  • Intermediate Formation: Stir the mixture for 1 hour under an inert atmosphere. Validation: The solution will become homogeneous. Rotary evaporate the excess

    
     to isolate the crude acyl chloride oil.
    
  • Esterification: Immediately resuspend the resulting oil in 17 mL of absolute ethanol at room temperature[6]. Stir overnight.

  • Isolation: Vacuum filter the solution to yield the crude ethyl indole-2-carboxylate as a solid precipitate[6].

  • Validation: Perform TLC (Hexanes:EtOAc 3:1). The product should show a single spot with a higher

    
     value than the highly polar starting acid.
    
Protocol 2: Crystal Growth and X-Ray Diffraction Analysis

Causality Check: Slow evaporation from methanol is selected because methanol provides intermediate solubility for indole esters. This allows the system to slowly and thermodynamically reach supersaturation, promoting the growth of fewer, larger, and defect-free single crystals required for high-resolution XRD[6].

  • Recrystallization: Dissolve 50 mg of the synthesized ethyl indole-2-carboxylate in a minimal volume of HPLC-grade methanol.

  • Crystal Growth: Cover the vial with parafilm and puncture 2-3 small holes. Allow the solvent to evaporate slowly at ambient temperature (20-25 °C) over 3-5 days.

  • Harvesting: Isolate a single crystal (optimal size

    
     mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
    
  • Data Collection: Collect diffraction data at 293 K (or 100 K for higher resolution) using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å).
  • Refinement & Validation: Solve the structure using direct methods (e.g., SHELXT). Self-Validating Threshold: Ensure the final ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -factor (
    
    
    
    ) is
    
    
    and the Goodness-of-Fit (GoF) is near 1.0, confirming the structural model accurately represents the electron density map.

Workflow Step1 1. Acyl Chloride Formation (SOCl2, 0°C, 1h) Step2 2. Esterification (Absolute EtOH, RT, 12h) Step1->Step2 Rotary Evaporation (Isolate Intermediate) Step3 3. Recrystallization (Slow Evaporation, MeOH) Step2->Step3 Vacuum Filtration (Yield Crude Solid) Step4 4. X-Ray Diffraction (Data Collection & Refinement) Step3->Step4 Select Defect-Free Single Crystal

Fig 2: Step-by-step experimental workflow for the synthesis and crystallographic analysis of indole esters.

Conclusion

The solid-state profiling of substituted indole-2-carboxylates reveals that minor functional group changes dictate major shifts in crystal packing. While unsubstituted derivatives reliably form tight herringbone lattices via


 dimers, the introduction of sterically demanding or competing hydrogen-bond acceptors (like a 5-methoxy group) forces the adoption of extended sheet architectures. Conversely, halogenation enhances the acidity of the N-H donor, reinforcing the lattice strength. By employing the robust synthesis and slow-evaporation crystallization protocols outlined above, researchers can reliably isolate and characterize these structures to inform downstream pharmacokinetic optimization.

References

  • Lynch, W., et al. "Ethyl 1H-indole-2-carboxylate.
  • "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, RSC Publishing, 2024.
  • "Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors.
  • Wang, M., et al. "The crystal structure of ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Fidelity

In the landscape of drug discovery and development, the integrity of every piece of data is paramount. The journey from a promising molecular entity to a therapeutic agent is built upon a foundation of precise and reproducible analytical measurements. At the heart of this analytical fidelity lies the reference standard—a highly characterized and pure substance against which all experimental samples are compared.[1][2] The quality of a reference standard is not merely a matter of compliance; it is the cornerstone of data reliability, ensuring the safety, efficacy, and consistency of pharmaceutical products.[1]

This guide provides an in-depth comparison of reference standards for the analysis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate, a member of the vast and pharmacologically significant indole family. Indole derivatives are scaffolds for a wide range of biologically active compounds, making their accurate characterization essential for research and development.[3][4] We will explore the necessary analytical techniques, compare the attributes of available standards, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Pillar 1: Understanding the Hierarchy of Reference Standards

Before delving into analytical methods, it is crucial to understand the different tiers of reference standards, as their intended use dictates the level of characterization required.

  • Primary Reference Standards: These are substances of the highest purity, whose value is accepted without reference to other standards.[5][6] They are extensively tested to confirm their identity and purity through a battery of analytical techniques.[5] Pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are typically considered primary standards for the specific uses outlined in their monographs.[6]

  • Secondary Reference Standards (Working Standards): These standards are characterized by comparison to a primary reference standard. They are used for routine quality control and other analytical measurements where direct use of a primary standard is not feasible or necessary.[5] Their traceability to the primary standard must be clearly demonstrated.

The choice between a primary and secondary standard is a critical experimental decision. For pivotal studies, method validation, and regulatory submissions, the use of a primary reference standard is indispensable.[5] For routine in-process controls, a well-characterized secondary standard may be appropriate.

Pillar 2: A Comparative Analysis of Commercial Standards

While a dedicated pharmacopoeial reference standard for Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate may not be available, high-purity research-grade materials can serve as primary standards, provided they are accompanied by a comprehensive Certificate of Analysis (CoA). The CoA is the standard's passport, validating its suitability for its intended purpose.

When evaluating potential reference standards, researchers must scrutinize the CoA for the following parameters. The table below compares typical specifications for related indole compounds available from chemical suppliers, illustrating what to look for.

Parameter Supplier A (Example) Supplier B (Example) Why It Matters (Expertise & Causality)
Product Name Ethyl 4-methoxy-1H-indole-2-carboxylatemethyl 4,5-dimethoxy-1H-indole-2-carboxylateEnsures you are ordering the correct molecule. Minor structural differences (e.g., ethyl vs. methyl ester) significantly alter properties.
CAS Number 43142-25-2[7]812652-84-9Provides a unique, unambiguous identifier for the chemical substance, preventing confusion.
Purity (by HPLC/GC) ≥ 97%≥ 97%This is the most critical quantitative measure. High purity minimizes interference from related substances or impurities, ensuring accurate quantification of your target analyte.
Identity Confirmation ¹H NMR, Mass Spec¹H NMR, Mass SpecConfirms that the molecular structure is correct. NMR provides detailed structural information, while MS confirms the molecular weight.
Physical Form SolidSolidDictates handling and preparation procedures. Solids are typically more stable than oils or liquids.
Storage Conditions 4°C, protect from lightRefrigeratedEssential for maintaining the stability and integrity of the standard over time. Degradation compromises its validity.
Traceability Documented lot numberDocumented lot numberEnsures that the specific batch of material can be traced through its manufacturing and testing history.

Pillar 3: Validating Your Standard - Experimental Protocols

A reference standard is only as trustworthy as the methods used to characterize it. The following sections detail the core analytical workflows required to qualify a candidate material as a reference standard for Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate.

A. Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for accurate quantification.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point for indole derivatives.[8]

    • Mobile Phase A: Deionized water with 0.1% formic acid.[9] The acid improves peak shape and ionization efficiency if coupled with a mass spectrometer.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate reference standard.

    • Dissolve in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution.[9]

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8][9]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm, a common absorbance maximum for the indole chromophore.[9]

    • Gradient Elution:

      • 0-1 min: 25% B

      • 1-15 min: 25% to 85% B

      • 15-17 min: 85% B

      • 17-18 min: 85% to 25% B

      • 18-25 min: 25% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurities.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Plot the calibration curve (Peak Area vs. Concentration) and verify linearity (R² > 0.99).[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard B Dissolve & Dilute A->B C Prepare Calibration Curve B->C D Inject into HPLC C->D E Gradient Separation on C18 Column D->E F UV Detection (280 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Assess Purity & Linearity H->I J Final Purity Value I->J Qualified Standard

Caption: HPLC workflow for purity assessment.

B. Structural Confirmation by NMR Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra are required for a complete characterization.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary to assign all signals definitively.

  • Data Analysis:

    • Compare the observed chemical shifts, coupling constants, and integration values in the ¹H spectrum with the expected structure of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate.

    • Confirm the presence of all expected carbon signals in the ¹³C spectrum. The data should be consistent with published data for similar indole structures.[3][11]

NMR_Workflow A Dissolve Standard in Deuterated Solvent B Acquire 1H & 13C Spectra on NMR Spectrometer A->B C Process Data (Fourier Transform, Phasing) B->C D Analyze Spectra: Chemical Shifts, Integration, Coupling Constants C->D E Compare Observed Data to Expected Structure D->E F Structure Match? E->F G Identity Confirmed F->G Yes H Identity Rejected F->H No

Caption: NMR workflow for identity confirmation.

C. Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis process.

  • System Preparation:

    • GC-MS System: A standard GC with a mass selective detector.

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Sample Preparation: Dissolve a known amount of the standard in a volatile solvent like dichloromethane or ethyl acetate.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Injector Temperature: 280 °C.[12]

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 min.[12]

    • MS Conditions:

      • Ion Source Temp: 230 °C.[12]

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.[12]

  • Data Analysis:

    • Identify the main peak corresponding to the analyte.

    • Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities based on their relative peak areas.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Standard in Volatile Solvent B Inject into GC A->B C Temperature-Programmed Separation B->C D EI Ionization & Mass Analysis C->D E Extract Total Ion Chromatogram (TIC) D->E F Identify Impurity Peaks via MS Library Search E->F G Quantify Impurities F->G H Complete Profile G->H Volatile Impurity Profile

Caption: GC-MS workflow for volatile impurity analysis.

Conclusion: An Authoritative Foundation for Your Research

The selection and proper use of a reference standard for Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is not a perfunctory step but a foundational requirement for authoritative and trustworthy research. By demanding a comprehensive Certificate of Analysis and understanding the principles behind the key analytical techniques—HPLC for purity, NMR for identity, and GC-MS for volatile impurities—scientists can ensure the validity of their results. This guide provides the framework and protocols to critically evaluate and compare reference standards, ultimately strengthening the scientific integrity of any research or development program that relies on this important molecular building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • Jiang, S., et al. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC.
  • Horoiu, C. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • Horoiu, C. (2014). Reference standards for quality control. Longdom Publishing.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • MicroSolv Technology Corporation. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC - AppNote.
  • SynThink. (n.d.). Pharmaceutical Reference Standards: The Epitome of Analytical Precision.
  • Sigma-Aldrich. (2020, February 4). Pharmaceutical Standards for Quality Control.
  • USP.org. (n.d.). USP Reference Standards.
  • SpectraBase. (2016). 1H-indole-2-carboxamide, 4,5-dimethoxy-N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]- - Optional[1H NMR] - Spectrum.
  • NIH PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate.
  • MilliporeSigma. (n.d.). ethyl 4-methoxy-1H-indole-2-carboxylate | 43142-25-2.
  • MilliporeSigma. (n.d.). methyl 4,5-dimethoxy-1H-indole-2-carboxylate | 812652-84-9.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Sigma-Aldrich. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate | 43142-25-2.
  • ChemicalBook. (n.d.). Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum.
  • King-Pharm. (n.d.). 1H-Indole-2-carboxylic acid, 4-methoxy-, ethyl ester [43142-25-2].
  • Sigma-Aldrich. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate.
  • Supporting Information. (n.d.). ¹H and ¹³C NMR spectra of ethyl 1H-indole-2-carboxylate (9).
  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (n.d.). Ethyl 1H-indole-2-carboxylate. PMC.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14).
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

Sources

Safety Operating Guide

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory checkbox; it is a critical, self-validating extension of your experimental workflow. Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is an indole derivative frequently utilized as a building block in drug discovery and synthetic organic chemistry[1].

While this specific compound is not explicitly isolated on the EPA’s acutely toxic "P-list," organic esters and indole derivatives must be managed as regulated hazardous waste due to their intrinsic biological activity (e.g., irritation, potential aquatic toxicity) and the characteristics of the solvents used to dissolve them[2]. Proper segregation prevents exothermic cross-reactions, mitigates the release of toxic gases, and ensures strict compliance with [3].

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, you must understand the physicochemical properties of the material you are handling. The table below summarizes the core attributes and hazard classifications for this compound.

Property / AttributeSpecification
Chemical Name Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
CAS Registry Number 185212-31-1[1]
Chemical Class Indole derivative / Organic Ester
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), STOT SE 3
EPA Waste Classification Evaluated based on solvent mixture (e.g., Ignitable "I" or Toxic "T" under 40 CFR 261)[4]
Step-by-Step Disposal Methodologies

A self-validating safety protocol requires that every action has a verifiable check. Under no circumstances should this compound or its solutions be sink-disposed [5].

Protocol A: Disposal of Solid Waste (Unused Powder or Spill Residue)

Mechanistic Rationale: Solid indole derivatives can aerosolize. Sweeping them dry increases inhalation risk; therefore, containment must prioritize minimizing dust generation.

  • Containment: Carefully scoop the solid residue using non-sparking tools. If cleaning a spill, use a slightly damp absorbent pad (moistened with a compatible solvent) to prevent aerosolizing the powder.

  • Packaging: Place the solid waste into a compatible, sealable secondary container (e.g., a wide-mouth HDPE jar). Double-bag any contaminated PPE (gloves, weigh boats, spatulas) in transparent, heavy-duty chemical waste bags.

  • Labeling: Affix a hazardous waste label immediately. Specify the exact chemical name ("Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate") and check the "Toxic/Irritant" hazard box.

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Mechanistic Rationale: The causality behind liquid waste segregation lies in the downstream incineration process. Halogenated solvents require specific high-temperature incineration to prevent the formation of toxic dioxins, whereas non-halogenated solvents can often be blended for fuel recovery[6].

  • Solvent Identification: Determine if the indole derivative is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Ethanol, Ethyl Acetate)[5].

  • Segregation:

    • Non-Halogenated Stream: Pour the mixture into the designated non-halogenated organic waste carboy. Common compatible solvents include DMSO, Methanol, and Acetone[5].

    • Halogenated Stream: Pour into the halogenated waste carboy. Critical Warning: Never mix inorganic acids (e.g., HCl, Nitric Acid) or oxidizers into these organic streams, as this risks violent gas evolution or explosion[5].

  • Storage Limits: Ensure the laboratory does not exceed the for hazardous waste. Containers must remain closed unless actively adding waste[5].

  • EHS Transfer: Submit a chemical waste pickup request to your institution's Department of Environmental Health and Safety (DEHS) via your internal tracking system (e.g., Chematix)[5].

Waste Segregation Workflow

The following diagram maps the logical decision tree for routing Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate waste to ensure EPA compliance.

G Start Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid Liquid SolidBin Contaminated Solids Bin (Double-bagged) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, EtOH) Solvent->NonHalogenated Non-Halogenated HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin EHS EHS/DEHS Collection & EPA-Compliant Incineration SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Figure 1: Decision tree for the segregation and disposal of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate.

References
  • Hazardous Waste: Guidelines and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Listings | EPA (40 CFR 261) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety (DEHS) URL:[Link]

  • Managing Conditionally Exempt Small Quantities of Hazardous Waste Source: Missouri Department of Natural Resources URL:[Link]

  • What are ICR-Only Listed Hazardous Waste? Source: Daniels Training Services URL:[Link]

Sources

×

Retrosynthesis Analysis

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Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
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Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.